Maleimido-3,5-disuccinimidyl isophthalate
Description
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Properties
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) 5-(2,5-dioxopyrrol-1-yl)benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O10/c24-13-1-2-14(25)21(13)12-8-10(19(30)32-22-15(26)3-4-16(22)27)7-11(9-12)20(31)33-23-17(28)5-6-18(23)29/h1-2,7-9H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHLOZJGLNEUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)N3C(=O)C=CC3=O)C(=O)ON4C(=O)CCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Application of Maleimido-3,5-disuccinimidyl Isophthalate (MDSI): A Technical Guide for Trifunctional Bioconjugation
Introduction & Mechanistic Significance
Maleimido-3,5-disuccinimidyl isophthalate (MDSI, CAS: 1257094-24-8) is a highly specialized trifunctional crosslinker engineered for advanced bioconjugation, polymer chemistry, and the development of targeted drug delivery systems[1],[2]. Structurally, MDSI features a rigid aromatic isophthalate core functionalized with one sulfhydryl-reactive maleimide group and two amine-reactive N-hydroxysuccinimide (NHS) esters.
Unlike traditional linear or PEG-based heterobifunctional crosslinkers[3], MDSI's 1:2 stoichiometric potential allows researchers to conjugate a single targeting ligand (via a free thiol) to two distinct payload molecules or carrier proteins (via primary amines). The rigid benzene-1,3-dicarboxylate core prevents the steric collapse often seen in flexible aliphatic linkers, maintaining strict spatial separation between the conjugated entities.
Retrosynthetic Analysis & Chemical Logic
As a Senior Application Scientist, I approach the synthesis of MDSI not just as a series of steps, but as a carefully orchestrated sequence of reactivity controls. The synthesis follows a convergent three-step pathway starting from 5-aminoisophthalic acid and maleic anhydride:
-
Nucleophilic Acyl Substitution: The primary aromatic amine attacks the highly electrophilic maleic anhydride to form a maleamic acid intermediate.
-
Chemically Driven Cyclodehydration: Thermal cyclization of maleamic acids often leads to unwanted polymerization of the maleimide double bond. We bypass this by utilizing chemical dehydration (acetic anhydride and sodium acetate) to force ring closure at milder temperatures[4].
-
Steglich-Type Bis-Esterification: The dual carboxylic acids are activated using N,N'-dicyclohexylcarbodiimide (DCC), forming an highly reactive O-acylisourea intermediate that is subsequently trapped by NHS to form the final product.
Quantitative Reaction Parameters
| Synthesis Phase | Key Reagents | Molar Equivalents | Solvent System | Temp | Expected Yield |
| 1. Amidation | 5-Aminoisophthalic acid : Maleic Anhydride | 1.0 : 1.1 | Anhydrous DMF | 25°C | >85% |
| 2. Cyclization | Maleamic intermediate : Ac₂O : NaOAc | 1.0 : Excess : 0.5 | Acetic Anhydride | 60–70°C | 70–80% |
| 3. Esterification | MIPA : NHS : DCC | 1.0 : 2.2 : 2.2 | Anhydrous DMF | 0°C → 25°C | 60–75% |
Mandatory Visualization: Synthesis Workflow
Workflow for the synthesis and purification of Maleimido-3,5-disuccinimidyl isophthalate (MDSI).
Step-by-Step Experimental Protocol
Phase 1: Synthesis of 5-(3-carboxyacrylamide)isophthalic acid
-
Causality: The primary amine is a moderate nucleophile that readily attacks maleic anhydride. A slight excess of the anhydride ensures complete conversion of the amine, preventing unreacted starting material from complicating downstream purification[4].
-
Protocol:
-
Dissolve 10.0 mmol of 5-aminoisophthalic acid in 20 mL of anhydrous N,N-dimethylformamide (DMF).
-
Slowly add 11.0 mmol (1.1 eq) of maleic anhydride.
-
Stir the reaction at room temperature (25°C) for 6 hours.
-
Remove DMF under reduced pressure. Wash the resulting yellow powder with cold acetone to selectively dissolve and remove unreacted maleic anhydride.
-
Phase 2: Cyclodehydration to 5-Maleimidoisophthalic Acid (MIPA)
-
Causality: Sodium acetate acts as a mild base catalyst, deprotonating the amide nitrogen to facilitate intramolecular attack on the mixed anhydride formed by Ac₂O, effectively driving the cyclization without thermal degradation[4].
-
Protocol:
-
Suspend the intermediate (approx. 10.0 mmol) in 15.0 mL of acetic anhydride.
-
Add 5.0 mmol (0.5 eq) of sodium acetate trihydrate[4].
-
Stir the mixture at 60°C for 2.5 hours.
-
Evaporate the acetic anhydride under vacuum. Add 20.0 mL of cold water to the residue and stir at 70°C for 2 hours to hydrolyze any residual mixed anhydrides.
-
Filter the resulting white solid and dry under high vacuum to yield pure MIPA[4].
-
Phase 3: Bis-NHS Esterification to MDSI
-
Causality: Moisture must be strictly excluded. Water will outcompete NHS for the O-acylisourea intermediate, reverting it back to the carboxylic acid. The formation of dicyclohexylurea (DCU) serves as a self-validating visual indicator that activation is occurring.
-
Protocol:
-
Dissolve 5.0 mmol of MIPA and 11.0 mmol (2.2 eq) of N-hydroxysuccinimide in 15 mL of anhydrous DMF under an inert argon atmosphere.
-
Cool the solution to 0°C in an ice bath to control the exothermic activation step.
-
Dissolve 11.0 mmol (2.2 eq) of DCC in 5 mL of anhydrous DMF and add dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Validation Check: A heavy white precipitate (DCU) will form. The stoichiometric precipitation of DCU confirms successful carboxyl activation.
-
Filter off the DCU byproduct. Concentrate the filtrate under high vacuum.
-
Purify the crude MDSI by precipitation from cold ethyl acetate/hexanes. Store the final product at -20°C in a desiccator with active desiccant, as the NHS esters are highly moisture-sensitive[5].
-
Downstream Application & Bioconjugation Logic
When utilizing MDSI in bioconjugation, the inherent reactivity differences between the NHS ester and the maleimide group dictate the workflow.
NHS esters react with primary amines at pH 7.0–9.0 to form stable amide bonds, while maleimides react with sulfhydryl groups at pH 6.5–7.5 to form thioether bonds[5]. Because NHS esters undergo competitive hydrolytic degradation in aqueous solutions (a rate that increases with pH), the amine-targeted reaction must be prioritized.
Best Practice: Conjugations with MDSI should be performed in a two-step scheme. First, react the amine-containing payload with a molar excess of MDSI at pH 7.2–7.5. After removing unreacted crosslinker via desalting or dialysis, introduce the sulfhydryl-containing targeting molecule to react with the now-tethered maleimide groups[5]. Above pH 7.5, free amines can begin to compete with thiols at the maleimide site, and the maleimide ring may prematurely open to form an unreactive maleamic acid[3].
References
-
Lutter, J.C., et al. "Functionalization of luminescent lanthanide-gallium metallacrowns using copper-catalyzed alkyne-azide." Journal of Inorganic Biochemistry 192 (2019) 119–125. Available via NSF PAR: [Link]
Sources
Engineering Multivalent Bioconjugates: A Technical Guide to MDSI Solubility and Stability
As biotherapeutic engineering advances toward highly complex, multivalent architectures—such as tri-specific antibody fragments (tri-scFvs), peptide-dendrimer conjugates, and targeted nanoparticle delivery systems—the demand for precise, heteromultifunctional crosslinkers has surged[1]. Among these, Maleimido-3,5-disuccinimidyl isophthalate (MDSI) stands out as a powerful structural scaffold.
Unlike standard bifunctional linkers, MDSI is a heterotrifunctional reagent featuring an isophthalate core functionalized with two amine-reactive N-hydroxysuccinimide (NHS) esters and one sulfhydryl-reactive maleimide group[2][3]. This unique 2:1 stoichiometry allows researchers to conjugate two identical or distinct amine-bearing ligands to a single thiol-bearing carrier[2]. However, successfully deploying MDSI requires a rigorous understanding of its solubility dynamics and hydrolytic stability. This whitepaper provides a causality-driven framework for mastering MDSI in the laboratory.
Molecular Architecture and Reactivity Pathways
The efficacy of MDSI is dictated by the distinct chemical kinetics of its reactive moieties:
-
NHS Esters (Amine-Reactive): Located at the 1,3-positions of the isophthalate core, these groups undergo nucleophilic acyl substitution with primary amines (e.g., lysine side chains or N-termini) to form irreversible amide bonds[4].
-
Maleimide (Sulfhydryl-Reactive): Located at the 5-position, the maleimide double bond undergoes a highly specific Michael addition with free thiols (e.g., reduced cysteines) to form stable thioether linkages[4][5].
Because these reactions operate under different optimal conditions, understanding their competing degradation pathways is critical for experimental success.
Fig 1: Reaction vs. degradation pathways of MDSI, highlighting the critical influence of pH.
Solubility Dynamics: Overcoming the Hydrophobic Barrier
The Causality of Insolubility: MDSI (Molecular Weight: 455.34 g/mol ) is a highly hydrophobic molecule[6]. Unlike "sulfo-NHS" variants, MDSI lacks a charged sulfonate (-SO₃⁻) group on its succinimidyl rings[4]. Consequently, its solvation in purely aqueous buffers is thermodynamically unfavorable. If introduced directly into water, MDSI will precipitate or form micelles, physically shielding its reactive groups from target biomolecules.
Solvent Management Strategy: To overcome the lattice energy of the crystalline crosslinker, MDSI must first be reconstituted in a polar aprotic solvent—strictly anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[5]. Once dissolved, it can be spiked into the aqueous reaction buffer. To prevent the denaturation of target proteins, the final concentration of the organic co-solvent in the aqueous mixture must not exceed 10% (v/v)[5].
Table 1: MDSI Physicochemical & Stability Metrics
| Parameter | Value / Optimal Range | Mechanistic Rationale |
| Molecular Weight | 455.34 g/mol | Essential for precise stoichiometric calculations[6]. |
| Primary Solvent | Anhydrous DMSO / DMF | Required to overcome the hydrophobicity of the uncharged isophthalate core[5]. |
| Aqueous Co-solvent Limit | < 10% (v/v) | Prevents target protein precipitation while maintaining crosslinker solubility[5]. |
| NHS Reaction pH | 7.2 – 7.5 | Balances primary amine nucleophilicity with the avoidance of rapid ester hydrolysis[4][5]. |
| Maleimide Reaction pH | 6.5 – 7.5 | Ensures specific Michael addition to thiols; prevents cross-reaction with unprotonated amines[4][5]. |
| Critical Degradation pH | > 8.0 | Induces irreversible maleimide ring-opening (to maleamic acid) and rapid NHS hydrolysis[2][5]. |
Hydrolytic Stability: Navigating the pH Tightrope
The most common point of failure in MDSI bioconjugation is hydrolytic degradation. Both reactive groups are susceptible to water, but at different rates and via different mechanisms:
-
NHS Ester Hydrolysis: NHS esters degrade rapidly in aqueous environments, a competing reaction whose rate increases exponentially with pH[5]. While amine acylation is optimal at pH 8.0, performing the reaction at this pH will destroy the NHS esters before they can fully react.
-
Maleimide Ring-Opening: While generally more stable than NHS esters, maleimides undergo an irreversible base-catalyzed ring-opening to form maleamic acid at pH levels above 8.0[2]. Once ring-opened, the maleimide permanently loses its specificity and reactivity toward sulfhydryls[5].
The Strategic Compromise: To successfully utilize MDSI, conjugations are typically performed at a tightly controlled pH of 7.2 . At this specific pH, primary amines are sufficiently deprotonated to act as nucleophiles, while the rate of maleimide ring-opening is kept near zero, preserving the sulfhydryl reactivity for the subsequent conjugation step[5][7].
Standardized Protocol: Self-Validating Two-Step Conjugation
Because MDSI possesses two highly labile NHS esters and one relatively stable maleimide, the amine-targeted reaction must always be performed first [5]. The following protocol details a self-validating system for conjugating two amine-bearing peptides to a single thiol-bearing carrier protein.
Fig 2: Self-validating two-step workflow for MDSI-mediated multivalent bioconjugation.
Step-by-Step Methodology
Step 1: Anhydrous Reconstitution
-
Action: Equilibrate the MDSI vial to room temperature (to prevent moisture condensation)[5]. Dissolve MDSI in anhydrous DMSO to a stock concentration of 10–50 mM.
-
Causality: Using anhydrous solvent prevents premature hydrolysis of the NHS esters before they contact the target amines.
Step 2: Amine Conjugation (NHS Ester Reaction)
-
Action: Add the MDSI stock to the amine-bearing target dissolved in Conjugation Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2). Ensure the final DMSO concentration is <10%. Use a 5- to 10-fold molar excess of MDSI to drive the reaction. Incubate for 1–2 hours at room temperature.
-
Causality: Reacting the NHS esters immediately at pH 7.2 outcompetes the hydrolytic degradation pathway while safely preserving the maleimide group[5][7].
Step 3: System Validation & Purification (Critical Checkpoint)
-
Action: Remove unreacted MDSI and hydrolyzed byproducts using a desalting column (e.g., Zeba Spin) equilibrated with pH 7.0 buffer.
-
Self-Validation: Before proceeding, perform a rapid Ellman’s Reagent (DTNB) assay or use a maleimide-quantification kit on an aliquot of the purified intermediate.
-
Causality: This step proves that the maleimide ring remains intact and active. If no maleimides are detected, it indicates the pH was too high during Step 2, causing ring-opening[2].
Step 4: Thiol Conjugation (Maleimide Reaction)
-
Action: Introduce the purified, maleimide-activated intermediate to the thiol-bearing target protein (which must be pre-reduced to ensure free sulfhydryls). Incubate at pH 7.0 for 2 hours at room temperature or overnight at 4°C.
-
Causality: pH 7.0 is the thermodynamic sweet spot for the Michael addition of thiols to maleimides, ensuring maximum yield without off-target amine cross-reactivity[4][7].
Step 5: Quenching and Final Polish
-
Action: Quench any remaining unreacted maleimides by adding a molar excess of a low-molecular-weight thiol, such as Dithiothreitol (DTT) or free cysteine, for 15 minutes. Perform a final size-exclusion chromatography (SEC) step to isolate the pure multivalent conjugate.
Conclusion
Maleimido-3,5-disuccinimidyl isophthalate (MDSI) is an indispensable tool for generating trimeric and multivalent bioconjugates. By strictly controlling solvent hydrophobicity and respecting the narrow pH stability window (pH 7.0–7.2) required to balance NHS ester reactivity with maleimide preservation, researchers can utilize MDSI to engineer highly specific, stable, and functional biomolecular architectures.
References
- Multi-Functional CrossLinkers - Interchim.interchim.fr.
- Maleimido-3,5-disuccinimidyl isophthalate | 1257094-24-8 - J&K Scientific LLC.jk-sci.com.
- Maleimido-3,5-disuccinimidyl isophthalate - Sigma-Aldrich.sigmaaldrich.com.
- Instructions for the use of Mal-(PEG)n-NHS Ester - BroadPharm.windows.net.
- Maleimide Crosslinker Selection Guide | Vector Labs.vectorlabs.com.
- WO2014026283A1 - Peptide-dendrimer conjugates and uses thereof - Google Patents.google.com.
- Isolation/Modification/Labeling - Interchim.interchim.fr.
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- 4. interchim.fr [interchim.fr]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Maleimido-3,5-disuccinimidyl isophthalate - [sigmaaldrich.com]
- 7. vectorlabs.com [vectorlabs.com]
The Isophthalate Backbone in Advanced Crosslinking: A Technical Guide for Structural Biology and Drug Delivery
Executive Summary
In the landscape of bioconjugation, structural biology, and polymer chemistry, the architectural geometry of a crosslinker dictates the mechanical and functional limits of the resulting network. While flexible aliphatic linkers (e.g., DSS, BS3) have historically dominated the field, they suffer from conformational heterogeneity. The isophthalate backbone (1,3-benzenedicarboxylate) has emerged as a superior structural motif. By providing a rigid 120° spatial constraint and an easily functionalizable C5 position, the isophthalate scaffold enables highly precise distance mapping in Cross-Linking Mass Spectrometry (XL-MS) and serves as the fundamental building block for advanced Metal-Organic Polyhedra (MOPs) and smart hydrogels in drug delivery.
This whitepaper dissects the chemical rationale, applications, and validated protocols for utilizing isophthalate-based crosslinkers in cutting-edge therapeutic and analytical development.
Chemical Rationale & Structural Mechanics
The utility of the isophthalate backbone stems directly from its molecular geometry. The meta-substitution of the carboxylate groups on the benzene ring locks the primary crosslinking arms at a fixed ~120° angle. This rigidity drastically reduces the conformational space the crosslinker can sample, providing a highly precise distance constraint (typically 7–10 Å, depending on the extended spacer arms) compared to the highly flexible carbon chains of aliphatic alternatives.
Furthermore, the C5 position of the aromatic ring provides an orthogonal site for functionalization without disrupting the symmetry or reactivity of the primary crosslinking arms. Derivatives such as 5-aminoisophthalate, 5-nitroisophthalate, and 5-hydrazinoisophthalate allow researchers to attach affinity tags (e.g., biotin, alkynes for click chemistry) or stimuli-responsive cleavage sites directly to the core scaffold.
Structural logic of the trifunctional isophthalate crosslinking scaffold.
Applications in Structural Biology (XL-MS)
In Cross-Linking Mass Spectrometry (XL-MS), identifying crosslinked peptides is notoriously difficult due to their low abundance relative to unmodified peptides. Isophthalate-based crosslinkers solve this through their trifunctional nature. By converting the C1 and C3 carboxylates into amine-reactive N-hydroxysuccinimide (NHS) esters, and attaching an enrichment handle to the C5 position, researchers can selectively pull down crosslinked complexes prior to MS analysis[1].
The rigid aromatic core also exhibits predictable fragmentation patterns during Collision-Induced Dissociation (CID). Unlike aliphatic chains that fragment randomly and complicate MS/MS spectra, the stable isophthalate ring often remains intact, generating signature reporter ions that simplify bioinformatic sequence matching. This robust crosslinking capability has also been leveraged in the synthesis of therapeutic cobalamin dimers, where isophthalate moieties were used to cross-link corrin ring carboxylates to evaluate their binding to transport proteins[2].
Smart Biomaterials and Drug Delivery Systems
Beyond molecular biology, the isophthalate backbone is a cornerstone in the synthesis of Metal-Organic Polyhedra (MOPs) and Coordination Polymers (CPs) used for controlled drug delivery.
Mn(II) 3D Coordination Frameworks
Recent advancements have utilized 5-aminoisophthalic acid to construct 3D coordination frameworks with transition metals like Mn(II). The doubly heterobridging nature of the isophthalate ligand creates robust, porous networks stabilized by noncovalent interactions (hydrogen bonding and π···π stacking). These frameworks have demonstrated high efficacy as matrices for the controlled release of anticancer drugs, showing significant cytotoxicity against HeLa cell lines due to their sustained release profiles in acidic tumor microenvironments[3].
Dual-Network Rhodium-Organic Cuboctahedra (RhMOPs)
Dirhodium paddlewheel-based cuboctahedra (RhMOPs) represent a breakthrough in mechanically tunable gels. By utilizing a coumarin-functionalized isophthalic acid monomer, researchers can synthesize discrete MOP cages. The isophthalate backbone bridges the rhodium centers, while the exohedral open metal sites allow for coordination-driven polymerization using ditopic imidazoles. Crucially, the pendant coumarin groups can undergo a [2+2] photocycloaddition under 350 nm UV irradiation, converting the supramolecular gel into a robust covalent network[4]. This dual coordination/covalent system allows for the precise tuning of mechanical stress responses, making it an ideal vehicle for targeted drug delivery[5].
Dual coordination and covalent polymerization pathway for RhMOP hydrogels.
Quantitative Data Summaries
To aid in material selection and experimental design, the following tables summarize the comparative advantages and kinetic profiles of isophthalate-based systems.
Table 1: Crosslinker Backbone Comparison for XL-MS
| Backbone Type | Conformational Flexibility | Distance Constraint Precision | Orthogonal Functionalization | Typical Application |
| Aliphatic (e.g., DSS) | High | Low (Broad range: 0–11.4 Å) | Difficult (Requires asymmetric synthesis) | Basic protein-protein interaction mapping |
| Isophthalate (1,3) | Rigid | High (Narrow range: ~7.5 Å) | Excellent (C5 position) | High-resolution XL-MS, in vivo crosslinking |
| Terephthalate (1,4) | Rigid | High (Linear geometry) | Good | Linear polymer synthesis, rigid rod materials |
Table 2: Drug Release Profiles of Isophthalate-Crosslinked Biomaterials
| Material System | Crosslinker / Ligand | Stimulus Trigger | Cargo | Release Profile |
| Mn(II)-CP1 Framework | 5-Aminoisophthalic acid | pH 5.5 (Tumor microenvironment) | Isoniazid / Doxorubicin | Sustained release over 72h[3] |
| Coumarin-RhMOP Gel | Coumarin-Isophthalate | Mechanical stress / UV light | Small molecule therapeutics | Tunable based on UV exposure time[4] |
Validated Experimental Methodologies
Protocol A: XL-MS Conjugation Workflow using 5-Alkynyl-Isophthalate Bis-NHS Ester
Causality Note: NHS esters are highly susceptible to hydrolysis. The reaction must be performed in amine-free buffers (e.g., HEPES or PBS) to prevent the crosslinker from reacting with the buffer rather than the target protein.
-
Buffer Exchange: Dialyze the purified protein complex (1–5 mg/mL) into 50 mM HEPES, 150 mM NaCl, pH 7.5.
-
Crosslinker Preparation: Dissolve the isophthalate crosslinker in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
Conjugation: Add the crosslinker to the protein solution at a 50:1 to 100:1 molar excess. Incubate at Room Temperature (RT) for 30–60 minutes.
-
Quenching: Add Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. Causality: Tris contains primary amines that rapidly consume unreacted NHS esters, preventing off-target crosslinking during subsequent denaturation and digestion steps.
-
Self-Validation Checkpoint: Run an aliquot on an SDS-PAGE gel. A successful reaction will show a distinct shift of monomeric protein bands to higher molecular weight multimeric complexes. If heavy smearing or precipitation occurs, the protein is over-crosslinked; reduce the molar excess in the next iteration.
-
Digestion & Enrichment: Denature, reduce, and alkylate the protein. Digest with Trypsin overnight. Perform Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the C5-alkyne handle, followed by streptavidin enrichment prior to LC-MS/MS[1].
Protocol B: Synthesis and Photopolymerization of Coumarin-RhMOP Gels
Causality Note: Diamagnetic RhMOPs are utilized because they allow for facile structural characterization via NMR spectroscopy, which is impossible with paramagnetic alternatives[4].
-
Solvothermal Condensation: Combine coumarin-tethered isophthalic acid (C10-Coumarin-bdcH2) and dirhodium acetate (Rh2(OAc)4) in a suitable solvent mixture (e.g., DMF/MeOH). Heat under solvothermal conditions to assemble the discrete cuboctahedral cages[5].
-
Coordination Polymerization: To the purified MOP solution, add a ditopic imidazole linker (e.g., 1,4-bis(imidazol-1-yl)benzene). The imidazoles will coordinate to the axial open metal sites of the Rh centers, rapidly forming a hierarchically porous colloidal gel.
-
Photopolymerization: Cast the gel into the desired mold. Irradiate with a 350 nm UV light source for 2–4 hours. Causality: The 350 nm light triggers a [2+2] cycloaddition between adjacent coumarin side chains, forming cyclobutane dimers that covalently lock the network, dramatically increasing the storage modulus.
-
Self-Validation Checkpoint: Monitor the photopolymerization using UV-Vis spectroscopy. Successful dimerization is indicated by calculating the yield based on absorbance changes (typically ~80% yield), which can be further confirmed by the appearance of a broadened C=O stretch at 1730 cm⁻¹ in IR spectroscopy of the activated aerogel[4][5].
References
- Mn(II)
- Synthesis of Cobalamin Dimers Using Isophthalate Cross-Linking of Corrin Ring Carboxylates and Evaluation of Their Binding to Transcobalamin II Bioconjugate Chemistry - ACS Public
- Mechanically tunable porous gels constructed via the dual coordination/covalent polymerization of coumarin-functionalized rhodium–organic cuboctahedra National Institutes of Health (NIH) / ChemRxiv
- Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes Analytical Chemistry - ACS Public
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- 5. chemrxiv.org [chemrxiv.org]
Maleimido-3,5-disuccinimidyl Isophthalate (MDSI) in Protein-Protein Interaction Studies: A Technical Guide
Executive Summary
In the landscape of chemical biology and structural proteomics, capturing transient or weakly interacting protein complexes remains a formidable challenge. While traditional homobifunctional crosslinkers (e.g., DSS, BS3) are staples of bioconjugation, they lack the stoichiometric control required to engineer defined multimeric assemblies [3]. Maleimido-3,5-disuccinimidyl isophthalate (MDSI) emerges as a highly specialized, heterotrifunctional crosslinker designed to overcome these limitations. Featuring an aromatic isophthalate core functionalized with two N-hydroxysuccinimide (NHS) esters and one maleimide group, MDSI enables the precise construction of 2:1 (Amine:Thiol) ternary complexes [1, 2].
This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for utilizing MDSI in advanced protein-protein interaction (PPI) studies, targeted drug delivery, and multivalent conjugate engineering.
Mechanistic Principles & Chemical Architecture
To effectively deploy MDSI, researchers must understand the causality behind its structural design and the physiochemical behavior of its reactive moieties.
The Isophthalate Core: Rigidity vs. Flexibility
Unlike widely used poly(ethylene glycol) (PEG) crosslinkers that introduce significant entropic degrees of freedom, MDSI utilizes a rigid benzene-1,3-dicarboxylate (isophthalate) core [2].
-
Causality: In structural biology applications such as Cryo-Electron Microscopy (Cryo-EM) or X-ray crystallography, flexible tethers cause conformational blurring of the captured complex. The rigid aromatic core of MDSI restricts the spatial geometry of the crosslinked proteins, providing precise distance constraints and stabilizing the resulting ternary aggregate in a defined orientation.
Biphasic Reactivity Logic
MDSI is heterotrifunctional, meaning its reaction kinetics must be managed sequentially to prevent off-target crosslinking and reagent degradation [4, 5].
-
Maleimide (Thiol-Reactive): Reacts specifically with sulfhydryl (-SH) groups on cysteine residues via Michael addition to form a stable thioether bond. This reaction is highly efficient at pH 6.5–7.5 . Causality for pH limit: At pH > 8.0, the maleimide ring undergoes rapid hydrolysis to unreactive succinamic acid, and its cross-reactivity with primary amines increases significantly, destroying its specificity [5].
-
NHS Esters (Amine-Reactive): React with primary amines (N-terminus and lysine side chains) to form stable amide bonds. Causality for pH limit: Lysine side chains have a pKa of ~10.5. They must be unprotonated to act as nucleophiles. Therefore, NHS ester reactions require a slightly alkaline environment (pH 7.5–8.5 ) to proceed efficiently [4].
Fig 1: Reaction logic of MDSI forming a 2:1 ternary complex via pH-dependent conjugations.
Physicochemical Profile
Understanding the physical properties of MDSI is critical for proper storage, solvent selection, and molar ratio calculations.
| Property | Value / Description |
| Chemical Name | bis(2,5-dioxopyrrolidin-1-yl) 5-(2,5-dioxopyrrol-1-yl)benzene-1,3-dicarboxylate |
| CAS Number | 1257094-24-8 [2] |
| Molecular Weight | 455.33 g/mol |
| Reactive Groups | 2 × NHS Ester (Amine), 1 × Maleimide (Thiol) |
| Spacer Arm | Rigid Aromatic (Isophthalate core) |
| Solubility | DMSO, DMF (Requires organic co-solvent prior to aqueous dilution) |
| Target Stoichiometry | 2 Amines : 1 Thiol (Forms trimeric aggregates) [1] |
Self-Validating Experimental Protocol: Biphasic Conjugation
Because MDSI targets two different functional groups with opposing pH optima, a simultaneous "one-pot" reaction will result in poor yields and high hydrolysis rates. The following step-by-step protocol employs a biphasic pH-shift strategy to ensure maximum coupling efficiency.
Note: This system is self-validating. It includes intrinsic quenching steps and parallel control reactions to verify that observed high-molecular-weight bands on SDS-PAGE are genuine ternary complexes, not random aggregates.
Phase 1: Thiol Activation and Maleimide Coupling (pH 7.0)
-
Reduction: Treat Protein A (the thiol-bearing target) with 10x molar excess of TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature. Causality: TCEP reduces disulfide bonds without containing thiols itself, meaning it will not compete with Protein A for the maleimide group (unlike DTT or β-mercaptoethanol).
-
Buffer Exchange: Desalt Protein A into Conjugation Buffer A (100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0). Causality: EDTA chelates trace heavy metals that catalyze the rapid oxidation of free sulfhydryls back into disulfides.
-
MDSI Solubilization: Dissolve MDSI in anhydrous DMSO to a 10 mM stock immediately before use. Causality: NHS esters hydrolyze rapidly in aqueous solutions; the stock must be prepared fresh and kept strictly anhydrous.
-
First Conjugation: Add a 5x molar excess of MDSI to Protein A. Incubate for 1.5 hours at room temperature.
Phase 2: Buffer Shift and NHS Ester Coupling (pH 8.0)
-
Unreacted Crosslinker Removal: Remove excess, unreacted MDSI using a Zeba spin desalting column pre-equilibrated with Conjugation Buffer B (100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0). Causality: Shifting the pH to 8.0 deprotonates the target lysine residues on Proteins B and C, priming them for nucleophilic attack on the NHS esters [3].
-
Second Conjugation: Add Proteins B and C (the amine-bearing targets) at a 2:1 molar ratio relative to Protein A. Incubate for 2 hours at room temperature.
-
Quenching (Self-Validation Step): Add Tris-HCl (pH 8.0) to a final concentration of 50 mM, and DTT to 10 mM. Incubate for 15 minutes. Causality: Tris contains a primary amine that consumes unreacted NHS esters; DTT contains free thiols that cap any unreacted maleimides. This prevents artifactual crosslinking during subsequent sample boiling or LC-MS/MS preparation [4].
Fig 2: Self-validating biphasic experimental workflow for MDSI crosslinking.
Troubleshooting and Optimization
When utilizing trifunctional crosslinkers, steric hindrance and hydrolysis are the primary modes of failure.
-
Issue: Low Yield of Ternary Complex
-
Mechanistic Cause: The rigid isophthalate core has a short spacer arm. If the target lysine and cysteine residues are buried within the tertiary structure of the proteins, steric hindrance will physically prevent the 2:1 assembly.
-
Solution: Perform a partial denaturation (e.g., 1 M Urea) if structural integrity is not required for downstream assays, or switch to a crosslinker with a longer, flexible PEG spacer if native conformation is mandatory [3].
-
-
Issue: High Molecular Weight Smearing on SDS-PAGE
-
Mechanistic Cause: Primary amine buffers (Tris, Glycine) were inadvertently used during the conjugation steps, or the pH was too high during Phase 1, causing the maleimide to cross-react with highly abundant lysine residues, leading to uncontrolled polymerization [5].
-
Solution: Strictly verify buffer compositions using a pH meter and ensure no amine-containing additives are present prior to the quenching step.
-
References
-
MDPI. "Insights on Chemical Crosslinking Strategies for Proteins". International Journal of Molecular Sciences. Available at: [Link]
Application Note: Engineering High-DAR Antibody-Drug Conjugates Using the MDSI Branched Linker
Executive Summary
The therapeutic index of an Antibody-Drug Conjugate (ADC) is heavily influenced by its Drug-to-Antibody Ratio (DAR). While a DAR of 2 to 4 is standard for traditional maleimide-cysteine conjugation, pushing to a DAR of 8 via full reduction of interchain disulfides often induces severe hydrophobicity, aggregation, and rapid systemic clearance [1].
Maleimido-3,5-disuccinimidyl isophthalate (MDSI) is a heterotrifunctional branched linker designed to bypass this limitation [2]. By providing two amine-reactive N-hydroxysuccinimide (NHS) esters and one thiol-reactive maleimide on a rigid isophthalate core, MDSI enables the site-specific loading of two payload molecules per reduced cysteine. This application note details the mechanistic rationale and provides a self-validating protocol for synthesizing high-DAR ADCs using MDSI.
Mechanistic Rationale and Chemical Logic
The structural geometry of MDSI is critical to its function. Unlike flexible polyethylene glycol (PEG)-based branched linkers that can fold inward and cause payload self-quenching or steric clash during lysosomal cleavage, the rigid aromatic isophthalate core of MDSI maintains spatial separation between the two conjugated payloads [4].
The orthogonal reactivity of MDSI dictates a strict two-phase conjugation strategy:
-
Phase 1 (Payload Dimerization): The two NHS esters react with primary amines (e.g., amine-bearing spacers on MMAE or doxorubicin) at pH 7.5–8.0. Because the maleimide group is susceptible to ring-opening hydrolysis in aqueous alkaline conditions, this step must be performed in an anhydrous organic solvent (DMSO or DMF) using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
-
Phase 2 (ADC Assembly): The intact maleimide of the MDSI-(Payload)₂ intermediate is reacted with the free thiols of a partially reduced monoclonal antibody (mAb). This reaction is optimally buffered at pH 6.5–7.0 to guarantee high chemoselectivity for thiols over lysine amines [3].
Structural assembly logic of MDSI, highlighting orthogonal conjugation pathways.
Experimental Workflow
The following workflow outlines the generation of a DAR 4 or DAR 8 ADC using a standard IgG1 antibody and an amine-functionalized payload.
Workflow for generating high-DAR ADCs using the MDSI heterotrifunctional branched linker.
Step-by-Step Protocols
Protocol A: Synthesis of the MDSI-(Payload)₂ Intermediate
Causality Check: Anhydrous conditions are mandatory. Trace water will hydrolyze the NHS esters and the maleimide group, destroying crosslinking efficiency.
-
Reagent Preparation: Dissolve MDSI (1.0 equivalent) in anhydrous DMSO to a final concentration of 10 mM.
-
Payload Addition: Add the amine-containing payload (2.1 equivalents) to the MDSI solution. The slight excess ensures complete saturation of both NHS esters.
-
Base Catalysis: Add DIPEA (4.0 equivalents) to deprotonate the payload amines, rendering them highly nucleophilic.
-
Incubation: Stir the reaction mixture at room temperature (RT) for 2 to 4 hours in the dark.
-
Validation (Self-Validating Step): Monitor the reaction via LC-MS. The reaction is complete when the mono-substituted intermediate is depleted and the mass shifts to the MDSI-(Payload)₂ adduct. The maleimide ring must remain intact (no +18 Da mass shift from water addition).
-
Quenching: Quench residual NHS esters by adding 0.1 equivalents of ethanolamine.
Protocol B: Mild Reduction of the Monoclonal Antibody
Causality Check: TCEP (Tris(2-carboxyethyl)phosphine) is utilized instead of DTT or β-mercaptoethanol because it is a non-thiol reducing agent. It does not compete with the antibody thiols for maleimide conjugation, eliminating the need for a desalting step before Phase 3.
-
Buffer Exchange: Formulate the IgG1 antibody (e.g., Trastuzumab) at 5–10 mg/mL in Reduction Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.4). EDTA chelates trace heavy metals that catalyze disulfide re-oxidation.
-
Reduction: For a target DAR of 4 (partial reduction), add 2.2–2.5 equivalents of TCEP per mAb. For a target DAR of 8 (full reduction), add 8.0–10.0 equivalents of TCEP.
-
Incubation: Incubate at 37°C for 2 hours with gentle agitation.
-
Validation: Quantify free thiols using Ellman’s Reagent (DTNB assay). A thiol-to-antibody ratio of ~4.0 (for DAR 4) or ~8.0 (for DAR 8) confirms successful reduction.
Protocol C: Site-Specific Conjugation and ADC Purification
Causality Check: The pH is lowered to 6.5 to maximize maleimide-thiol reactivity while completely suppressing maleimide-amine cross-reactivity with antibody lysines [3].
-
Conjugation Buffer: Adjust the reduced mAb solution to pH 6.5 using 1 M Monobasic Sodium Phosphate.
-
Conjugation: Add the MDSI-(Payload)₂ intermediate (from Protocol A) to the reduced mAb at a ratio of 1.5 equivalents per free thiol (e.g., 6 equivalents for a DAR 4 target). Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubation: Incubate at RT for 1 to 2 hours.
-
Quenching: Add excess N-acetylcysteine (10 equivalents relative to the linker) to quench unreacted maleimides, preventing off-target toxicity in vivo.
-
Purification: Remove free linker-payload and organic solvents using Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) against the final formulation buffer (e.g., 20 mM Histidine, 8% Sucrose, pH 6.0).
Quantitative Data Summary
To ensure reproducibility, the stoichiometric parameters and expected analytical metrics are summarized below.
Table 1: Stoichiometry and Expected DAR Outcomes
| Target ADC Profile | TCEP Equivalents (per mAb) | Free Thiols Generated | MDSI-(Payload)₂ Equivalents | Expected Final DAR |
| DAR 4 (Partial) | 2.2 - 2.5 | ~4.0 | 6.0 | 3.8 - 4.2 |
| DAR 8 (Full) | 8.0 - 10.0 | ~8.0 | 12.0 | 7.6 - 8.0 |
Table 2: Analytical Characterization Metrics
| Analytical Method | Purpose | Acceptance Criteria |
| HIC (Hydrophobic Interaction) | Determine DAR distribution | >85% of species at target DAR peak |
| SEC (Size Exclusion) | Assess aggregation | >95% monomeric ADC |
| LC-MS (Intact Mass) | Confirm payload structural integrity | Exact mass match; <5% maleimide hydrolysis |
| Endotoxin Assay (LAL) | Safety for in vivo studies | <0.2 EU/mg |
Troubleshooting & Causal Analysis
-
Issue: High levels of unconjugated mAb or lower-than-expected DAR.
-
Cause: Maleimide hydrolysis prior to conjugation, or incomplete payload loading in Phase 1.
-
Solution: Ensure Phase 1 solvents are strictly anhydrous. Verify intermediate formation via LC-MS before introducing it to the antibody.
-
-
Issue: High aggregation (>5% on SEC).
-
Cause: Excessive hydrophobicity from the payload dimer, or DMSO concentration exceeded 10% during conjugation.
-
Solution: Introduce a hydrophilic spacer (e.g., PEG4) between the payload and the MDSI NHS-ester [4], or perform conjugation at a lower protein concentration (<5 mg/mL).
-
References
-
Site-selective modification strategies in antibody–drug conjugates. Chemical Society Reviews (2021).[Link]
-
Design and Validation of Linkers for Site-Specific Preparation of Antibody-Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site. International Journal of Molecular Sciences (2020).[Link]
-
Multi-Functional CrossLinkers (MDSI Specifications). Interchim (Technical Documentation). [Link]
-
Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? International Journal of Molecular Sciences (2024).[Link]
Application Notes: A Step-by-Step Guide to Maleimido-3,5-disuccinimidyl isophthalate (MDSI) Conjugation
Authored by: Senior Application Scientist
Introduction: The Power of Controlled Heterobifunctional Crosslinking
In the landscape of bioconjugation, the ability to covalently link two distinct biomolecules with precision and control is paramount for developing advanced therapeutics, diagnostics, and research tools.[1][2][3] Heterobifunctional crosslinkers are central to this endeavor, and among them, Maleimido-3,5-disuccinimidyl isophthalate (MDSI) offers a powerful solution for the sequential conjugation of amine- and thiol-containing molecules.
MDSI possesses two distinct reactive functionalities:
-
N-hydroxysuccinimide (NHS) esters: These groups react efficiently with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form stable amide bonds.[4][5]
-
A Maleimide group: This group exhibits high specificity for sulfhydryl (thiol) groups, found in cysteine residues, forming a stable thioether bond.[6][7]
This dual reactivity allows for a controlled, two-step conjugation process. First, an amine-containing molecule is "activated" with MDSI through the NHS esters. After removing the excess crosslinker, this newly maleimide-functionalized molecule is then reacted with a thiol-containing molecule. This sequential approach prevents the undesirable self-polymerization that can occur with homobifunctional crosslinkers and ensures the formation of well-defined A-B conjugates.[4]
This guide provides a detailed, field-tested protocol for using MDSI, explaining the chemical principles and critical considerations for each step to ensure robust and reproducible results.
Diagram: Chemical Structure of MDSI
Caption: Chemical structure of the MDSI crosslinker.
Principle of Sequential Conjugation Chemistry
The successful use of MDSI hinges on the differential reactivity of its functional groups, which is governed primarily by pH.
-
NHS-Ester Amine Reaction: The reaction between an NHS ester and a primary amine is most efficient at a slightly alkaline pH of 7.2 to 8.5.[4] In this range, the primary amine is sufficiently deprotonated to act as a potent nucleophile, attacking the carbonyl carbon of the NHS ester to form a stable amide linkage.[5] Buffers containing primary amines, such as Tris, must be avoided as they will compete in the reaction.[5]
-
Maleimide-Thiol Reaction: The Michael addition reaction between a maleimide and a thiol is highly specific and proceeds most rapidly at a pH between 6.5 and 7.5.[7] Above pH 7.5, maleimides can begin to react with amines (e.g., lysine), reducing the specificity of the conjugation.[7] Below pH 6.5, the reaction rate slows considerably as the thiol becomes protonated. Furthermore, thiols are susceptible to oxidation, forming disulfide bonds that are unreactive with maleimides.[6][8] Therefore, reactions should be performed in degassed buffers, and if necessary, a reducing agent like TCEP can be used to reduce existing disulfide bonds.[8]
It is crucial to note that the thioether bond formed can be reversible through a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo.[9][10] Recent advances have focused on creating more stable maleimide linkages to mitigate this effect.[9][10][11]
Diagram: Overall Experimental Workflow
Sources
- 1. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [edgccjournal.org]
- 3. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creativepegworks.com [creativepegworks.com]
- 11. kinampark.com [kinampark.com]
Application Note: Engineering Multivalent Vaccines using Maleimido-3,5-disuccinimidyl isophthalate (MDSI)
Target Audience: Bioconjugation Scientists, Immunologists, and Vaccine Development Professionals Document Type: Technical Application Note & Self-Validating Protocol
Executive Summary
In modern vaccine development, the spatial orientation and structural rigidity of an antigen-carrier complex dictate the efficacy of the downstream humoral immune response. Traditional bifunctional crosslinkers (e.g., SMCC) often yield flexible, single-point attachments that can mask critical neutralizing epitopes or succumb to proteolytic degradation in vivo.
Maleimido-3,5-disuccinimidyl isophthalate (MDSI) represents a paradigm shift in bioconjugation. As a hetero-trifunctional crosslinker, MDSI plays a crucial role in the formulation of vaccines by facilitating the attachment of antigens to carrier proteins, significantly improving immune responses[1]. By leveraging its unique dual N-hydroxysuccinimide (NHS) esters and single maleimide group, scientists can engineer complex branch points in protein conjugates[2], creating conformationally locked, multivalent antigen presentations that drive robust B-cell receptor (BCR) crosslinking.
Mechanistic Principles: The Trifunctional Advantage
As bioconjugation scientists, we must move beyond merely mixing reagents to engineering defined molecular architectures. The power of MDSI lies in its isophthalate core —a rigid aromatic ring that provides a fixed, planar geometry.
When the two NHS esters of MDSI react with adjacent primary amines (lysine residues) on a carrier protein (e.g., CRM197 or Keyhole Limpet Hemocyanin), they form a two-point covalent "staple." This multipoint anchoring restricts the conformational flexibility of the linker, projecting the maleimide-conjugated antigenic peptide outward in a highly defined orientation that mimics native viral structures. Its unique structure enables stable linkages with thiol-containing biomolecules, making it essential for advanced therapeutics[3].
Quantitative Comparison of Crosslinker Architectures
To understand the structural superiority of MDSI, we must compare it against standard industry crosslinkers.
| Feature | SMCC (Traditional) | TSAT (Trifunctional) | MDSI (Advanced Trifunctional) |
| Reactive Groups | 1x NHS, 1x Maleimide | 3x NHS | 2x NHS, 1x Maleimide |
| Core Structure | Cyclohexane (Flexible) | Amine core (Flexible) | Isophthalate (Rigid Aromatic) |
| Conjugation Type | Single-point linear | Homomeric dendrimer | Multipoint rigid anchoring |
| Vaccine Application | Standard peptide-carrier | Molecular aggregates | Conformationally locked epitopes |
Workflow & Conjugation Strategy
A critical failure point in trifunctional bioconjugation is carrier-carrier polymerization . Because MDSI contains two amine-reactive NHS esters, introducing it directly to a poly-amine carrier protein first would cause massive intermolecular crosslinking and irreversible precipitation.
The Causality of the Two-Step Strategy: To prevent aggregation, we must perform a reverse-order conjugation. We first react the maleimide group with the purified sulfhydryl-containing peptide at a slightly acidic pH. The maleimido group is most selective for sulfhydryl groups on peptides when the pH of the reaction mixture is strictly maintained between 6.5 and 7.4[4]. This consumes the maleimide while preserving the NHS esters (which hydrolyze slowly at pH 6.5). The resulting intermediate is then introduced to the carrier protein at a higher pH, where the dual NHS esters safely anchor the peptide to the carrier surface.
Workflow for two-step MDSI-mediated bioconjugation of peptide antigens to carrier proteins.
Self-Validating Protocol: MDSI-Mediated Antigen-Carrier Conjugation
A robust protocol cannot rely on assumed reactions; it must be a self-validating system where intermediate states are quantified.
Reaction Parameters Summary
| Parameter | Phase 1: Thiol Conjugation | Phase 2: Amine Conjugation |
| Target Functional Group | Sulfhydryl (-SH) | Primary Amine (-NH2) |
| Optimal pH | 6.5 | 7.5 |
| Reaction Time | 2 hours at 25°C | 2 hours at 25°C (or overnight at 4°C) |
| Molar Ratio (Linker:Target) | 1.5 : 1 | 5 : 1 (Intermediate : Carrier) |
| Validation Assay | Ellman’s Reagent (412 nm) | TNBS Assay (335 nm) |
Phase 1: Thiol-Targeted Peptide Activation
Objective: Conjugate the terminal cysteine of the antigenic peptide to the maleimide group of MDSI.
-
Reagent Preparation: Dissolve MDSI in anhydrous DMSO to a concentration of 10 mg/mL. Causality: NHS esters hydrolyze rapidly in the presence of water; using desiccated organic solvent prevents premature degradation.
-
Peptide Solubilization: Dissolve the sulfhydryl-containing antigenic peptide in Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 6.5). Causality: EDTA chelates trace metals, preventing metal-catalyzed disulfide bond formation between peptides.
-
Conjugation: Add the MDSI solution to the peptide at a 1.5:1 molar ratio. Incubate for 2 hours at room temperature under continuous agitation.
-
System Validation (Ellman’s Assay): Take a 10 µL aliquot and react with DTNB (Ellman's Reagent). Measure absorbance at 412 nm. A >95% reduction in free thiol signal compared to a pre-reaction baseline confirms successful maleimide conjugation.
-
Purification: Rapidly desalt the Peptide-MDSI intermediate using a Zeba™ Spin Desalting Column equilibrated with pH 6.5 buffer to remove unreacted MDSI.
Phase 2: Dual-Amine Carrier Anchoring
Objective: Anchor the Peptide-MDSI intermediate to the carrier protein via the two NHS esters.
-
Carrier Preparation: Buffer exchange the carrier protein (e.g., CRM197) into Amine Reaction Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5). Causality: An amide bond is formed when the NHS ester reacts with primary amines releasing N-hydroxysuccinimide[4]. A pH of 7.5 ensures a sufficient fraction of lysine ε-amines are unprotonated (nucleophilic) while minimizing the competing hydrolysis of the NHS esters.
-
Conjugation: Add the purified Peptide-MDSI intermediate to the carrier protein at a 5:1 molar ratio. Incubate for 2 hours at room temperature.
-
Quenching: Add 1M Tris-HCl (pH 7.5) to a final concentration of 50 mM for 15 minutes. Causality: Tris contains primary amines that will aggressively react with and neutralize any remaining unreacted NHS esters, preventing off-target reactions during storage.
-
System Validation (TNBS Assay & SEC):
-
Perform a TNBS (2,4,6-trinitrobenzene sulfonic acid) assay to quantify the reduction in available primary amines on the carrier protein.
-
Run Size Exclusion Chromatography (SEC) to confirm the molecular weight shift of the carrier protein, validating the covalent attachment of multiple peptides.
-
Immunological Impact: Driving BCR Crosslinking
The ultimate goal of utilizing MDSI is to enhance the immunological response. Because the isophthalate core locks the peptide into a rigid conformation, the resulting multivalent vaccine conjugate acts as a highly potent array of epitopes. When this array encounters a B-cell, the rigid presentation forces high-avidity binding, leading to superior B-Cell Receptor (BCR) clustering compared to flexible linkers.
Immunological pathway demonstrating how rigid MDSI multivalent presentation enhances BCR clustering.
References
- Title: Peptide-dendrimer conjugates and uses thereof (WO2014026283A1)
- Title: Conjugates including an antibody moiety, a polypeptide that traverses the blood-brain barrier, and a cytotoxin (CA2967077A1)
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. CA2967077A1 - Conjugates including an antibody moiety, a polypeptide that traverses the blood-brain barrier, and a cytotoxin - Google Patents [patents.google.com]
- 3. vwr.com [vwr.com]
- 4. WO2014026283A1 - Peptide-dendrimer conjugates and uses thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Strategic Use of TCEP in Maleimide-Thiol Conjugation Chemistry
Introduction: The Precision of Covalent Linkages in Bioconjugation
In the landscape of advanced biologics, including the development of Antibody-Drug Conjugates (ADCs), the ability to create stable, covalent linkages between a protein and a payload (such as a therapeutic agent, a fluorescent dye, or a PEG molecule) is paramount.[1] The thiol-maleimide reaction, a Michael addition reaction, stands as a cornerstone of bioconjugation strategies due to its high specificity for cysteine residues and its efficiency under mild, physiological conditions.[1][2] This reaction forms a stable thiosuccinimide linkage, covalently attaching the desired molecule to the protein.[2]
Many proteins, particularly antibodies, possess critical disulfide bonds that maintain their tertiary and quaternary structures.[3] These disulfides are unreactive towards maleimides.[4] Therefore, a crucial preparatory step is the selective reduction of these bonds to generate free sulfhydryl (thiol) groups, the active participants in the maleimide conjugation reaction.[3][4] The choice of reducing agent is a critical determinant of the success, reproducibility, and efficiency of the entire conjugation workflow.
This guide provides an in-depth exploration of Tris(2-carboxyethyl)phosphine (TCEP) as a superior reducing agent for this purpose and details robust protocols for its use in conjunction with maleimide-functionalized molecules.
The Reducing Agent of Choice: Tris(2-carboxyethyl)phosphine (TCEP)
While several reducing agents can cleave disulfide bonds, TCEP offers a unique combination of properties that make it exceptionally well-suited for maleimide conjugation workflows.[5][6][7][8]
Key Advantages of TCEP:
-
Thiol-Free Chemistry: Unlike dithiothreitol (DTT) or β-mercaptoethanol (BME), TCEP is not a thiol.[3] This is a significant advantage as thiol-containing reducing agents would compete with the protein's cysteines for reaction with the maleimide, necessitating their complete removal prior to conjugation.[5][8] While excess TCEP should be removed for optimal results, its reaction with maleimides is significantly slower, making the process more forgiving.[7][9][10]
-
Odorless and Stable: TCEP is an odorless, non-volatile crystalline solid, improving lab safety and convenience compared to the pungent alternatives.[6][7][8] It is resistant to air oxidation and stable in aqueous solutions over a wide pH range.[5][11][12]
-
High Potency and Broad pH Range: TCEP is a powerful reducing agent that functions effectively and rapidly (often in under 5 minutes) across a broad pH range (1.5-9.0).[5][7][11] This allows for greater flexibility in designing reduction protocols tailored to specific proteins.
-
Irreversible Reduction: The mechanism of TCEP reduction involves the formation of a very stable phosphine oxide, driving the reaction to completion and ensuring the disulfide bonds do not readily re-form.[5][12]
Mechanism of Disulfide Reduction by TCEP
The reduction of a disulfide bond by TCEP is a two-step nucleophilic process. The phosphorus atom of TCEP attacks one of the sulfur atoms in the disulfide bond, cleaving it to form a thioalkoxyphosphonium cation and a free sulfhydryl anion.[5] Subsequent rapid hydrolysis of the intermediate releases the second sulfhydryl group and TCEP oxide.[5]
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. goldbio.com [goldbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. TCEP - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Disulfide reduction using TCEP reaction [biosyn.com]
- 12. interchim.fr [interchim.fr]
Troubleshooting low conjugation yield with Maleimido-3,5-disuccinimidyl isophthalate
Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I frequently assist researchers in diagnosing and resolving low conjugation yields when working with complex crosslinkers. This guide focuses specifically on Maleimido-3,5-disuccinimidyl isophthalate (MDIP / MDSI) .
MDIP is a powerful heterotrifunctional crosslinker featuring an isophthalate core, two NHS esters, and one maleimide group. It is uniquely engineered to create stable linkages between biomolecules, making it highly valuable for [1]. Because it allows two amine-bearing molecules to conjugate to a single thiol-bearing molecule, it is the premier choice for assembling [2]. However, the dual-reactivity and differing aqueous stabilities of its functional groups demand strict kinetic and thermodynamic control.
Below is our comprehensive troubleshooting guide, mechanistic workflow, and a self-validating protocol to ensure your bioconjugation succeeds.
Mechanistic Workflow
To prevent catastrophic polymerization, MDIP conjugations must be performed sequentially. The workflow below illustrates the logical progression of a successful trimeric conjugation.
Fig 1: Sequential conjugation workflow for MDIP to prevent polymerization and ensure high yield.
Troubleshooting FAQs
Q1: Why is my overall conjugation yield extremely low despite using a large molar excess of MDIP? The Causality: The most common culprit is the rapid hydrolysis of the NHS ester groups. NHS esters have a short half-life in aqueous solutions, which decreases exponentially as pH increases. If your stock solution absorbed atmospheric moisture, or if your reaction buffer pH is too high (>8.0), the NHS groups will irreversibly hydrolyze into non-reactive isophthalate carboxylates before they can form amide bonds with your protein. The Solution: Always prepare MDIP stock in high-quality, anhydrous DMSO or DMF immediately before use. Conduct the amine-reaction step in buffers devoid of primary amines (avoid Tris or Glycine) at a strictly controlled pH of 7.2–7.5.
Q2: I am seeing a high degree of protein precipitation and aggregation during the first step. How can I prevent this? The Causality: MDIP is a trifunctional crosslinker with two NHS esters. If you react it directly with a large protein containing dozens of surface lysines (multiple primary amines), the MDIP will act as a bridge between multiple protein molecules, creating a massive, insoluble polymer lattice. The Solution: MDIP is designed for assembling specific trimeric complexes. You must use a targeting ligand or peptide (Ligand A) that has only one available primary amine (e.g., an N-terminal amine with blocked lysines). This ensures that exactly two Ligand A molecules bind to one MDIP molecule, terminating the chain and preventing lattice formation.
Q3: The NHS reaction works, but the subsequent maleimide reaction with my thiol-bearing protein fails. What is happening? The Causality: This is usually due to maleimide ring-opening or off-target amine cross-reactivity. to yield products with poor stability[2]. Alternatively, the maleimide may hydrolyze into unreactive maleamic acid. Another possibility is that the free thiols on Protein B have oxidized into disulfides. The Solution: The maleimido group is most selective for[3]. Keep the intermediate complex at pH < 7.5. Ensure Protein B is properly reduced prior to conjugation.
Q4: Can I perform a one-pot reaction instead of a sequential two-step protocol? The Causality: A one-pot reaction mixes both proteins and the crosslinker simultaneously. Because NHS esters and maleimides have overlapping pH reactivity ranges but vastly different reaction kinetics, a one-pot approach leads to a statistical nightmare of homopolymers, heteropolymers, and closed-loop dead ends. The Solution: Highly discouraged. Always use a sequential, self-validating system: React the NHS groups first, purify the intermediate, and then react the Maleimide group.
Quantitative Kinetic & Thermodynamic Parameters
To achieve optimal yields, reaction conditions must be tailored to the distinct chemical properties of MDIP's functional groups.
| Reactive Group | Target Residue | Optimal pH Range | Half-Life (Aqueous, 25°C) | Quenching Agent |
| NHS Ester (x2) | Primary Amines (-NH₂) | 7.2 – 7.5 | ~1 hour at pH 7.0 | Tris, Glycine, Ethanolamine |
| Maleimide (x1) | Sulfhydryls (-SH) | 6.5 – 7.4 | >2 hours at pH 7.0 | L-Cysteine, β-Mercaptoethanol |
Self-Validating Sequential Conjugation Protocol
A robust protocol must be a self-validating system. Do not proceed to the next phase without confirming the success of the previous step via the built-in validation gates.
Phase 1: Amine Conjugation (Formation of the Intermediate)
-
Preparation: Dissolve MDIP in anhydrous, high-quality DMSO to a concentration of 10 mM. (Causality: NHS esters rapidly hydrolyze in water; DMSO prevents premature degradation).
-
Buffer Exchange: Prepare Ligand A (must contain only a single primary amine) in Amine-Free Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2).
-
Reaction: Add a 5- to 10-fold molar excess of Ligand A to the MDIP solution. (Causality: Excess ligand ensures both NHS arms are rapidly saturated, driving the reaction to the desired (Ligand A)₂-MDIP intermediate).
-
Incubation: Incubate for 1 hour at Room Temperature.
Validation Gate 1: Use a TNBSA (Trinitrobenzene Sulfonic Acid) colorimetric assay to quantify the reduction in free primary amines. A significant drop in absorbance confirms successful NHS reactivity.
Phase 2: Purification of the Intermediate
-
Desalting: Remove unreacted Ligand A, DMSO, and any hydrolyzed MDIP using a Size Exclusion Chromatography (SEC) column or desalting spin column pre-equilibrated with Thiol-Reaction Buffer (100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 6.8 ). (Causality: Dropping the pH to 6.8 stabilizes the unreacted maleimide group during purification and prevents spontaneous ring-opening prior to the thiol reaction).
Phase 3: Thiol Conjugation
-
Thiol Preparation: Ensure Protein B has free, reduced thiols. If stored in a disulfide state, reduce with 10 mM TCEP for 30 minutes, then remove TCEP via SEC.
Validation Gate 2: Quantify free thiols on Protein B using Ellman’s Reagent (DTNB). A positive signal validates readiness for maleimide conjugation. Proceeding without this check is the leading cause of Phase 3 failure.
-
Reaction: Mix the purified (Ligand A)₂-MDIP intermediate with Protein B at a 1:1 molar ratio.
-
Incubation: Incubate for 2 hours at Room Temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding an excess of L-Cysteine (10 mM final concentration) for 15 minutes to cap any unreacted maleimides.
Phase 4: Final Validation
-
Analysis: Analyze the final conjugate via SDS-PAGE or LC-MS to confirm the mass shift corresponding to the intact trimeric complex.
References
-
Multi-Functional CrossLinkers Source: Interchim URL:[Link]
- US9161988B2 - Multimeric peptide conjugates and uses thereof Source: Google Patents URL
- WO2014026283A1 - Peptide-dendrimer conjugates and uses thereof Source: Google Patents URL
Sources
Preventing retro-Michael reaction with Maleimido-3,5-disuccinimidyl isophthalate conjugates
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming one of the most persistent hurdles in bioconjugation: the premature degradation of maleimide-based linkages in vivo.
When working with Maleimido-3,5-disuccinimidyl isophthalate (MDSI) —a powerful heterotrifunctional crosslinker—optimizing the stability of your final conjugate is paramount. Below is our comprehensive, causality-driven guide to understanding, preventing, and troubleshooting the retro-Michael reaction in your MDSI workflows.
Section 1: Mechanistic FAQs
Q: Why do conventional maleimide conjugates suffer from retro-Michael instability? A: The standard thiol-maleimide reaction forms a thiosuccinimide adduct. Under physiological conditions, this bond is reversible. When introduced into plasma, the high concentration of scavenging free thiols—most notably Cysteine-34 on human serum albumin—shifts the equilibrium. This causes the maleimide to detach from your target protein via a retro-Michael elimination reaction, leading to off-target toxicity and a rapid decline in the Drug-to-Antibody Ratio (DAR) (1)[1].
Q: How does the specific chemical structure of MDSI combat this degradation? A: MDSI is not a standard aliphatic linker; it features an N-aryl maleimide attached to an isophthalate core. The two ester groups on the isophthalate ring act as potent electron-withdrawing groups. This structural feature not only accelerates the initial Michael addition but highly sensitizes the resulting thiosuccinimide ring to nucleophilic attack by water. Consequently, the ring undergoes rapid post-conjugation hydrolysis, permanently "locking" the conjugate into a stable succinamic acid thioether that is completely resistant to retro-Michael cleavage (2)[2].
Section 2: Reaction Pathway Visualization
Reaction pathways for MDSI-thiol conjugation, retro-Michael exchange, and stabilizing hydrolysis.
Section 3: Self-Validating Conjugation & Stabilization Protocol
Because MDSI contains two NHS esters and one maleimide, the order of addition is critical due to the differing aqueous stabilities of these reactive groups.
Phase 1: NHS-Ester Amine Conjugation
-
Preparation: Prepare a 10 mM stock of MDSI in anhydrous DMSO or DMF.
-
Reaction: Add MDSI to the amine-containing payload/protein in PBS (pH 7.2) at a 5:1 molar excess. Incubate for 30 minutes at room temperature.
-
Causality: pH 7.2 provides the optimal thermodynamic balance between maintaining the unprotonated state of primary amines (required for nucleophilic attack) and minimizing spontaneous NHS hydrolysis.
-
-
Purification: Quench and desalt immediately using a size-exclusion spin column to remove unreacted MDSI.
Phase 2: Maleimide-Thiol Conjugation 4. Reaction: Introduce the purified MDSI-payload intermediate to the reduced, thiol-containing antibody in a buffer at pH 6.5–7.0. Incubate for 2 hours at room temperature.
-
Causality: Operating at a slightly acidic to neutral pH ensures strict chemoselectivity for thiols over off-target amines, preventing unwanted cross-linking artifacts (3)[3].
Phase 3: Forced Thiosuccinimide Ring-Opening 5. Stabilization: Adjust the buffer pH to 8.0 using 1M Tris-HCl and incubate the conjugate at 37°C for 14–24 hours.
-
Causality: Mild alkaline conditions and elevated temperature force the hydrolysis of the thiosuccinimide ring. The electron-withdrawing N-aryl structure of MDSI accelerates this process, ensuring complete conversion to the stable succinamic acid thioether (4)[4].
Self-Validation Checkpoint: Analyze the final conjugate using Liquid Chromatography-Mass Spectrometry (LC-MS). A successful ring-opening event is validated by a uniform mass shift of exactly +18 Da (the addition of one H₂O molecule) per conjugated linker (1)[1]. If the +18 Da shift is incomplete, extend the Phase 3 incubation time before proceeding to in vivo studies.
Section 4: Troubleshooting Guide
Q: My conjugate is precipitating during the Phase 3 ring-opening step. What went wrong? A:
-
Causality: Prolonged incubation at 37°C and pH 8.0 can cause denaturation or aggregation of sensitive monoclonal antibodies.
-
Solution: Lower the temperature to 25°C and extend the incubation time to 48 hours. Because MDSI is an N-aryl maleimide, its inherent electron-withdrawing properties allow for efficient hydrolysis even at lower temperatures compared to standard aliphatic maleimides (5)[5].
Q: I am seeing payload transfer to albumin in my in vivo plasma stability assays, despite performing the ring-opening step. A:
-
Causality: Incomplete hydrolysis. If the pH drops during Phase 3 (due to poor buffering capacity) or if the incubation time was cut short, a sub-population of intact thiosuccinimide rings will remain vulnerable to retro-Michael exchange (1)[1].
-
Solution: Verify the final pH of your reaction mixture is strictly maintained at ≥8.0. Implement the LC-MS self-validation checkpoint to ensure 100% +18 Da mass conversion before releasing the batch.
Q: The maleimide reaction efficiency is extremely low in Phase 2. A:
-
Causality: The maleimide ring may have prematurely hydrolyzed during Phase 1. An open maleamic acid is completely unreactive toward thiols (3)[3].
-
Solution: Ensure Phase 1 (NHS reaction) does not exceed 30 minutes and strictly maintain pH ≤ 7.2. Proceed to Phase 2 immediately after desalting.
Section 5: Quantitative Data Comparison
The structural choice of your crosslinker dictates the kinetic fate of your conjugate. Below is a summary of stability metrics comparing standard aliphatic maleimides to electron-withdrawing N-aryl maleimides like MDSI.
| Linker Chemistry | Maleimide Class | Hydrolysis Rate (pH 7.4, 37°C) | Retro-Michael Payload Loss (14 days in vivo) | Long-Term Linkage Stability |
| SMCC | Aliphatic Maleimide | Very Slow (>100 hours) | 50% - 70% | Low |
| MDSI | N-Aryl Maleimide (Electron-Withdrawing) | Rapid (~15-20 hours) | < 10% | High |
Section 6: References
-
Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates | Bioconjugate Chemistry - ACS Publications |5
-
Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release | SigutLabs | 2
-
An improved antibody-drug conjugate platform with a novel mechanism of drug-linker stability | Oxford Academic | 1
-
Is Your Maleimide Thiol Chemistry Stable? | Creative PEGWorks | 4
-
The Thiol-Maleimide Reaction: A Comprehensive Technical Guide for Bioconjugation and Drug Development | Benchchem | 3
Sources
Improving the stability of Maleimido-3,5-disuccinimidyl isophthalate conjugates in plasma
Overview
Maleimido-3,5-disuccinimidyl isophthalate (MDIP, also referred to as MDSI) is a highly versatile, heterobifunctional crosslinker featuring one maleimide group and two N-hydroxysuccinimide (NHS) esters (1)[1]. It is heavily utilized in the development of multimeric peptide conjugates and targeted drug delivery systems. However, like all classical maleimide-based linkers, unoptimized MDIP conjugates are susceptible to premature degradation in systemic circulation. This guide provides mechanistic troubleshooting and self-validating protocols to ensure absolute conjugate stability.
Troubleshooting Guides & FAQs
Q1: Why does my MDIP conjugate lose its payload or targeting moiety when incubated in human plasma? A1: This instability is driven by the retro-Michael addition pathway. When the maleimide group of MDIP reacts with a sulfhydryl (thiol), it forms a thiosuccinimide linkage. Mechanistically, this linkage is not entirely irreversible; it exists in a dynamic equilibrium. In the bloodstream, highly abundant thiols—specifically Human Serum Albumin (HSA) and glutathione (GSH)—act as thermodynamic sinks. They shift the equilibrium by capturing the released maleimide intermediate, effectively transferring your MDIP-linked payload to off-target plasma proteins (2)[2].
Q2: How can I permanently stabilize the MDIP maleimide-thiol linkage to prevent off-target transfer? A2: The most effective strategy is controlled succinimide ring hydrolysis . By intentionally exposing the newly formed thiosuccinimide conjugate to mildly alkaline conditions ex vivo, you force a water-mediated nucleophilic attack on one of the electrophilic carbonyl carbons of the succinimide ring (3)[3]. This ring-opening event converts the reversible thiosuccinimide into a highly stable, irreversible thioether-amide bond, completely neutralizing the threat of retro-Michael exchange in plasma (4)[4].
Q3: I am experiencing low conjugation efficiency on the NHS ester arms of MDIP. What is the mechanistic cause? A3: This is caused by the competitive, rapid hydrolysis of the NHS esters in aqueous buffers. The isophthalate backbone of MDIP makes its NHS esters particularly susceptible to nucleophilic attack by water. If MDIP is added directly to an aqueous buffer, the NHS esters will hydrolyze into unreactive isophthalic acids before they can form stable amide bonds with your target primary amines. To prevent this, MDIP must be dissolved in anhydrous DMSO or DMF immediately prior to use, and the amine-conjugation step must be performed rapidly at a carefully controlled pH (7.2–7.5).
Q4: Does the local microenvironment of the conjugation site affect the stability of the MDIP linkage? A4: Yes, significantly. The rates of both the detrimental retro-Michael exchange and the beneficial succinimide ring hydrolysis are dictated by the local electrostatic environment and solvent accessibility. Conjugation at sites with a highly positive local charge (e.g., adjacent to lysine or arginine residues) naturally accelerates ring hydrolysis by increasing the local concentration of hydroxide ions, thereby self-stabilizing the conjugate (5)[5]. Conversely, highly solvent-exposed sites lacking basic residues are more prone to plasma thiol exchange (5)[5].
Quantitative Data: Stability Comparison
The following table summarizes the impact of post-conjugation stabilization on the pharmacokinetic viability of MDIP conjugates.
| Conjugate State | Hydrolysis Status | Plasma Half-Life (In Vitro) | Susceptibility to Thiol Exchange |
| Post-Conjugation (Standard) | Intact Thiosuccinimide | ~3 - 5 Days | High (Rapid transfer to HSA/GSH) |
| Mildly Stabilized | Partially Hydrolyzed | ~7 - 10 Days | Moderate |
| Fully Stabilized (Ex Vivo) | Ring-Opened Thioether | >14 Days | Negligible (Irreversible bond) |
Experimental Protocol: Self-Validating MDIP Conjugation & Stabilization
Context: This specific workflow leverages the differential hydrolytic stability of NHS esters and maleimides. The amine conjugation must be performed first because NHS esters degrade significantly faster in water than maleimides.
Step 1: Anhydrous Preparation
-
Action: Dissolve MDIP in 100% anhydrous DMSO or DMF to a concentration of 10 mM.
-
Causality: Traces of moisture will immediately hydrolyze the NHS esters. Prepare this stock immediately before use; do not store or freeze for later use.
Step 2: Amine Conjugation (NHS Ester Reaction)
-
Action: Add the MDIP stock to the amine-bearing carrier protein/peptide in Conjugation Buffer (PBS, pH 7.2–7.5). Ensure the final organic solvent concentration does not exceed 10% to prevent protein denaturation. Incubate for 1 hour at room temperature.
-
Causality: The slightly alkaline pH deprotonates primary amines (lowering their pKa barrier), making them active nucleophiles that can outcompete water to attack the NHS esters.
Step 3: Thiol Conjugation (Maleimide Reaction)
-
Action: Adjust the pH of the reaction mixture down to 6.5–7.0. Add the thiol-bearing payload (e.g., engineered cysteine peptide) at a 1.2x molar excess. Incubate for 2 hours at room temperature.
-
Causality: Dropping the pH to 6.5–7.0 ensures that only sulfhydryl groups are reactive. At higher pH levels, primary amines can cross-react with the maleimide group, leading to heterogeneous, non-specific crosslinking.
Step 4: Ex Vivo Stabilization (Forced Ring Hydrolysis)
-
Action: Buffer exchange the conjugate into a Stabilization Buffer (e.g., 50 mM Sodium Borate, pH 8.2–8.5). Incubate at 37°C for 24–48 hours.
-
Causality: The elevated pH and temperature overcome the activation energy required for water to attack the imide carbonyls, forcing the thiosuccinimide ring to open and lock the payload in place.
Step 5: Validation & Quality Control (Self-Validating System)
-
Action: Analyze the final conjugate using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: A successful ring-opening event is self-validating via a precise mass shift of +18 Da (the exact mass of one added water molecule). If the +18 Da shift is incomplete across the conjugate population, extend the stabilization incubation time before proceeding to in vivo studies.
Workflow Visualization
Workflow for MDIP conjugation and stabilization via succinimide ring hydrolysis.
References
-
Peptide compounds and peptide conjugates for the treatment of cancer through receptor-mediated chemotherapy. Google Patents. 1
-
Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. NIH/PMC. 2
-
WO2013173337A2 - Self-stabilizing linker conjugates. Google Patents. 3
-
The medicinal chemistry evolution of antibody–drug conjugates. NIH/PMC. 4
-
Site-selective modification strategies in antibody–drug conjugates. RSC Publishing.5
Sources
- 1. US20200392184A1 - Peptide compounds and peptide conjugates for the treatment of cancer through receptor-mediated chemotherapy - Google Patents [patents.google.com]
- 2. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2013173337A2 - Self-stabilizing linker conjugates - Google Patents [patents.google.com]
- 4. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
Characterizing and minimizing heterogeneity in Maleimido-3,5-disuccinimidyl isophthalate conjugates
Welcome to the Technical Support Center for Maleimido-3,5-disuccinimidyl isophthalate (MDSI) [CAS: 1257094-24-8]. MDSI is a powerful hetero-trifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) esters and one maleimide group. It is specifically designed to synthesize trimeric conjugates (e.g., coupling two amine-containing ligands to one thiol-containing carrier) [1].
Due to its trifunctional nature, MDSI is highly susceptible to generating heterogeneous populations if reaction kinetics, stoichiometry, and pH are not rigorously controlled. This guide provides field-proven insights, troubleshooting frameworks, and self-validating protocols to help you achieve homogeneous bioconjugates.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high molecular weight aggregates (oligomerization) in my final conjugate? A: Aggregation typically occurs when the sequential conjugation strategy fails. Because MDSI contains two amine-reactive NHS esters, introducing a protein that contains both surface amines and free thiols simultaneously will cause uncontrolled polymerization. Causality: The NHS esters and the maleimide group will cross-react indiscriminately across multiple protein molecules. Solution: You must strictly separate the amine and thiol reactions. React the amine-ligand first, quench, completely desalt to remove unreacted MDSI, and only then introduce the thiol-ligand.
Q2: How does pH drive conjugate heterogeneity? A: pH is the master regulator of crosslinker specificity.
-
NHS Esters: Highly reactive toward primary amines at pH 7.2–8.0, but their hydrolysis rate (yielding unreactive carboxylic acids) increases exponentially above pH 7.5.
-
Maleimides: Highly specific for sulfhydryls (thiols) at pH 6.5–7.0. However, at pH > 8.0, the maleimide ring undergoes nucleophilic attack by hydroxide ions, opening to form maleamic acid. This ring-opened structure cannot react with thiols, leaving you with incomplete dimers instead of the target trimeric conjugate [2]. Furthermore, at pH > 8.5, intact maleimides lose their thiol-specificity and will cross-react with primary amines.
Q3: My LC-MS data shows a mass addition of +18 Da per crosslinker on the intermediate. What happened? A: A +18 Da mass shift is the universal signature of water addition. This indicates either the hydrolysis of an unreacted NHS ester (loss of the NHS leaving group and addition of -OH) or the ring-opening of the maleimide group. Both pathways permanently terminate the crosslinker's ability to form the final conjugate.
Troubleshooting Heterogeneity: Diagnostic Table
Use this self-validating diagnostic matrix to interpret your analytical data and isolate the root cause of heterogeneity.
| Diagnostic Feature (LC-MS / SEC) | Observation / Mass Shift | Root Cause | Corrective Action |
| Target Intermediate | Base Mass + 225.16 Da | Successful displacement of both NHS groups by two primary amines. | Proceed to thiol conjugation. |
| Incomplete Aminolysis | Base Mass + 340.25 Da | Only one NHS group reacted; the other remains intact. | Increase amine-ligand molar excess; verify buffer is amine-free (no Tris/Glycine). |
| Hydrolyzed NHS | Intermediate Mass + 18 Da | Water nucleophilic attack on the second, unreacted NHS ester. | Lower amine reaction time; ensure MDSI is dissolved in anhydrous DMSO/DMF [3]. |
| Maleamic Acid | Intermediate Mass + 18 Da | High pH (>8.0) induced maleimide ring-opening. | Reduce buffer pH to 6.5–7.0 during the thiol conjugation step. |
| Broad SEC Elution Peak | Multiple high MW peaks | Disulfide shuffling or amine-maleimide cross-reactivity. | Add EDTA (1-5 mM) to buffer to prevent metal-catalyzed oxidation; keep pH < 7.5. |
Pathway & Workflow Visualizations
Understanding the kinetic pathways of MDSI is critical for minimizing side reactions. The diagrams below map the optimal workflow and the environmental triggers that lead to heterogeneity.
Optimized sequential conjugation workflow for MDSI to prevent cross-reactivity and oligomerization.
Primary pathways leading to heterogeneity in MDSI conjugates and their environmental triggers.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following methodology utilizes a "self-validating" structure: the success of Step 1 is analytically confirmed before proceeding to Step 2, preventing the compounding of errors.
Protocol A: Optimized Sequential Conjugation
Phase 1: Amine Aminolysis (Targeting the NHS Esters)
-
Preparation: Dissolve the amine-containing ligand in Conjugation Buffer A (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2). Crucial: Ensure no primary amines (e.g., Tris, glycine) are present in the buffer.
-
Crosslinker Activation: Reconstitute MDSI in anhydrous DMSO or DMF to a 10 mM stock immediately before use. (NHS esters hydrolyze in aqueous solutions; anhydrous stock preserves integrity).
-
Reaction: Add MDSI to the amine-ligand at a 1:2.5 molar ratio (MDSI:Amine-Ligand) to drive the saturation of both NHS esters. Incubate for 30–60 minutes at Room Temperature (RT).
-
Quenching: Add 50 mM Tris (pH 7.5) and incubate for 15 minutes to quench any unreacted NHS esters.
-
Validation & Desalting (Critical Step): Pass the reaction mixture through a Zeba Spin Desalting Column (or SEC column) equilibrated with Buffer B (100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 6.5). Causality: This step validates the intermediate by isolating it from free MDSI, ensuring the subsequent thiol-ligand does not get crosslinked to itself.
Phase 2: Thiol Conjugation (Targeting the Maleimide) 6. Reduction: Ensure the thiol-containing ligand is fully reduced (e.g., using immobilized TCEP). 7. Reaction: Mix the purified MDSI-amine intermediate with the thiol-ligand at a 1:1 molar ratio. The pH must be strictly maintained at 6.5–7.0 to prevent maleimide ring-opening. Incubate for 2 hours at RT or overnight at 4°C. 8. Final Polish: Purify the final trimeric conjugate using Size Exclusion Chromatography (SEC) to isolate the target fraction from unreacted monomers.
Protocol B: Analytical Characterization (LC-MS)
-
Sample Prep: Deglycosylate the conjugate (if using antibodies/glycoproteins) using PNGase F to simplify the mass spectra.
-
Analysis: Run intact mass analysis using a high-resolution Q-TOF LC-MS.
-
Data Interpretation: Calculate the Drug-to-Antibody Ratio (DAR) or Conjugation Ratio by measuring the relative abundance of the deconvoluted mass peaks. Look for the +225.16 Da shift (intermediate) or the +455.34 Da shift (minus leaving groups) for the final trimer. Any +18 Da shoulder peaks indicate hydrolysis and require tightening of the pH controls in Protocol A.
References
-
Schott, M. E., et al. (1993). "Preparation, Characterization, and in Vivo Biodistribution of a Trifunctional Cross-Linker for the Generation of Trimeric Conjugates." Bioconjugate Chemistry, 4(2), 153-165. URL:[Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. URL:[Link]
Removal of excess Maleimido-3,5-disuccinimidyl isophthalate after conjugation
Technical Support Center: Troubleshooting MDSI Conjugation & Excess Removal
Introduction Maleimido-3,5-disuccinimidyl isophthalate (MDSI) is a highly specialized, heterotrifunctional crosslinker featuring two amine-reactive N-hydroxysuccinimide (NHS) esters and one sulfhydryl-reactive maleimide group, anchored by an aromatic isophthalate core[1]. While MDSI is invaluable for constructing multivalent antibody-drug conjugates (ADCs) or trimeric protein aggregates[2], the removal of excess, unreacted MDSI post-conjugation is a notorious pain point for many researchers.
Due to its hydrophobicity and multiple reactive arms, improper removal often leads to catastrophic protein precipitation, uncontrolled polymerization, and batch failure[3]. As a Senior Application Scientist, I have designed this guide to provide field-proven, causality-driven solutions to ensure your purification process is robust and self-validating.
Section 1: Mechanism & Causality (The "Why")
The Danger of the "Reaction Clock" NHS esters react with primary amines at pH 7.2–8.5, while maleimides react with free thiols at pH 6.5–7.5[4]. The critical issue is the half-life of these reactive groups in aqueous buffers. If you attempt to remove MDSI using slow methods like dialysis, the NHS esters (which have a half-life of 1–2 hours at pH 7) will continue to react with any available amines on your protein. This leads to dead-end crosslinking and massive, unwanted molecular weight shifts[5].
The Hydrophobic Trap MDSI's isophthalate core is highly hydrophobic, requiring organic solvents (like DMSO or DMF) for initial dissolution. When the reaction mixture is introduced to a purely aqueous desalting column or dialysis cassette, the local concentration of the organic solvent drops rapidly. Unreacted MDSI will instantly precipitate out of solution, often nucleating and co-precipitating your target protein[3].
Section 2: Troubleshooting Guide & FAQs
Q1: My protein precipitates immediately when I start the removal process. How do I fix this? A: You are experiencing solvent-shock precipitation. Causality: The sudden drop in DMSO/DMF concentration causes the hydrophobic MDSI to crash out. Solution: First, quench the reaction. Adding a hydrophilic quenching agent (like Glycine) covalently attaches to the unreacted MDSI, increasing its water solubility. Second, maintain 5–10% DMSO in your Size Exclusion Chromatography (SEC) running buffer to keep the quenched linker soluble until it is physically separated from the protein[3].
Q2: Should I use Dialysis or Size Exclusion Chromatography (SEC) to remove MDSI? A: Always use SEC (e.g., Sephadex G-25 or Zeba spin columns). Causality: Dialysis takes 12–24 hours. During this time, unreacted MDSI will continue to crosslink your proteins, creating insoluble aggregates[6]. SEC separates the small MDSI molecule (MW 455.31 Da) from >10 kDa proteins in minutes, effectively beating the reaction clock[1],[5].
Q3: How do I properly quench a trifunctional crosslinker? A: You must perform a Dual-Quench . Since MDSI has both NHS and Maleimide groups, quenching only one leaves the other active. Add a cocktail of 50 mM Tris or Glycine (to quench NHS) and 10 mM L-Cysteine (to quench Maleimide). Note: Only add L-Cysteine if your target protein does not rely on exposed, reducible disulfide bonds for stability.
Section 3: Quantitative Data & Method Comparison
Summarizing the quantitative causality behind removal techniques ensures you choose the right method for trifunctional crosslinkers.
| Removal Method | Processing Time | Risk of Polymerization | Risk of Precipitation | Typical Protein Recovery | Recommended for MDSI? |
| SEC (Spin Column, 7K MWCO) | < 15 mins | Low | Medium (Needs 5% DMSO) | > 85% | Highly Recommended |
| SEC (Gravity Resin, 7K MWCO) | 1–2 hours | Medium | Low | 70–80% | Acceptable |
| Dialysis (10K MWCO) | 12–24 hours | High | High | < 50% (due to aggregation) | Not Recommended |
| Ultrafiltration (10K MWCO) | 30–60 mins | Medium | High | 50–70% | Use with caution |
Section 4: Experimental Protocols (Self-Validating Workflow)
This protocol utilizes a self-validating system: by quenching the reaction before SEC, we lock the molecular weight of the conjugate. By measuring specific absorbance ratios post-purification, the protocol validates its own success.
Protocol: Dual-Quenching and SEC Removal of MDSI
Step 1: The Dual-Quench (Stop Phase)
-
At the end of your defined conjugation incubation, immediately add 1 M Glycine (pH 7.5) to the reaction mixture to achieve a final concentration of 50 mM.
-
Add 0.5 M L-Cysteine to achieve a final concentration of 10 mM.
-
Incubate at room temperature for 15 minutes. Mechanism: This neutralizes all remaining NHS and Maleimide groups, preventing further protein-protein crosslinking and adding hydrophilic mass to the unreacted MDSI[5].
Step 2: SEC Column Equilibration (Preparation Phase)
-
Select a desalting spin column with a 7K MWCO.
-
Equilibrate the column with your final storage buffer supplemented with 5% DMSO . Mechanism: The DMSO prevents the quenched MDSI from precipitating inside the resin bed during separation[3].
Step 3: Separation (Removal Phase)
-
Apply the quenched reaction mixture to the center of the compacted resin bed.
-
Centrifuge at 1,000 x g for 2 minutes. The flow-through contains your purified conjugate; the small, quenched MDSI molecules remain trapped in the resin pores.
Step 4: Self-Validation (QC Phase)
-
Measure the UV absorbance of the flow-through at A280 (Protein) and A340 (Isophthalate/Maleimide ring structures).
-
A stable A280/A340 ratio across multiple batches validates that excess MDSI has been uniformly removed and no hidden aggregation is occurring[6].
Section 5: Logical Relationships & Workflows
Caption: Reaction logic of MDSI. Solid lines denote target conjugation; dashed lines denote quenching.
Caption: Self-validating experimental workflow for the removal of excess MDSI.
References
-
[1] Title : Multi-Functional CrossLinkers (MDSI Properties) Source : Molecular Biosciences URL :[Link]
-
[2] Title : Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates Source : PubMed Central (PMC) / NIH URL :[Link]
-
[6] Title : Bioconjugate Techniques (3rd Edition) Source : ResearchGate / Academic Press URL :[Link]
-
[3] Title : Methods for the preparation of bioconjugates (WO2022049211A1) Source : Google Patents URL :
Sources
- 1. Multifunct [molbio.com]
- 2. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2022049211A1 - Methods for the preparation of bioconjugates - Google Patents [patents.google.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. 架橋の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Comparing the stability of Maleimido-3,5-disuccinimidyl isophthalate and other maleimide crosslinkers
Next-Generation Bioconjugation: Comparative Stability of Maleimido-3,5-disuccinimidyl Isophthalate (MDSI) vs. Standard Maleimide Crosslinkers
As biotherapeutics and antibody-drug conjugates (ADCs) advance, the structural integrity of the chemical linkers binding these macromolecules together has come under intense scrutiny. Historically, standard aliphatic maleimide crosslinkers have been the default choice for thiol-selective bioconjugation. However, their susceptibility to in vivo degradation has driven the need for more robust alternatives.
This guide provides an in-depth mechanistic and empirical comparison between standard N-alkyl maleimides (such as SMCC) and Maleimido-3,5-disuccinimidyl isophthalate (MDSI) , a heterotrifunctional N-aryl maleimide crosslinker. By examining the causality behind their chemical behaviors, we can establish why MDSI offers a superior, self-stabilizing architecture for critical bioconjugation workflows.
Mechanistic Causality: The Retro-Michael Vulnerability vs. N-Aryl Stabilization
To understand the performance gap between these crosslinkers, we must look at the electron distribution within the maleimide ring post-conjugation.
The Failure Mode of Standard N-Alkyl Maleimides Crosslinkers like SMCC utilize an N-alkyl maleimide group. When reacted with a protein thiol, they form a thio-succinimide adduct. In an aqueous physiological environment (pH 7.4), the nitrogen lone pair electrons in the N-alkyl succinimide ring resonate freely with the adjacent carbonyl groups. This resonance decreases the electrophilicity of the carbonyl carbons, making them highly resistant to hydrolysis [1]. Because the ring remains closed, the thio-succinimide adduct remains thermodynamically unstable in the presence of exogenous thiols (such as serum albumin or glutathione in the bloodstream). Over time, the adduct undergoes a retro-Michael exchange , prematurely releasing its payload and transferring it to off-target serum proteins[2].
The MDSI Advantage: Spontaneous Ring-Opening Hydrolysis MDSI fundamentally alters this electronic landscape. It features a maleimide group attached directly to an isophthalate core (an aromatic benzene ring with two electron-withdrawing NHS-esterified carboxylate groups). Because it is an N-aryl maleimide , the aromatic π -system draws the nitrogen lone pair away from the succinimide carbonyls [1].
This electron-withdrawing effect leaves the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack by water. Upon thiol conjugation, the resulting N-aryl thio-succinimide adduct undergoes rapid, spontaneous ring-opening hydrolysis . This hydrolysis permanently breaks the succinimide ring, forming a stable thio-succinamic acid. Once the ring is opened, the retro-Michael reaction is chemically impossible, locking the conjugate in place permanently [3].
Comparison of degradation in N-alkyl maleimides vs. stabilization via hydrolysis in N-aryl maleimides.
Comparative Data Presentation
The theoretical mechanisms translate directly into measurable pharmacokinetic and stability advantages. The table below synthesizes quantitative data comparing standard N-alkyl maleimides with N-aryl maleimides like MDSI [1][2].
| Parameter | Standard N-Alkyl Maleimides (e.g., SMCC) | N-Aryl Maleimides (e.g., MDSI) |
| Structural Core | Aliphatic chain linked to maleimide | Electron-withdrawing aromatic ring |
| Thiol Conjugation Kinetics | Baseline | ~2.5x Faster |
| Ring-Opening Hydrolysis ( t1/2 at pH 7.4) | > 100 hours (Very Slow) | < 2 hours (Rapid) |
| Susceptibility to Retro-Michael Exchange | High (in presence of serum thiols) | Eliminated (post-hydrolysis) |
| Serum Stability (7 days, 37°C) | 35–67% payload deconjugation | < 5% payload deconjugation |
Self-Validating Experimental Protocols
Because MDSI is a heterotrifunctional crosslinker (containing two amine-reactive NHS esters and one thiol-reactive maleimide), the order of operations is critical. NHS esters are highly prone to aqueous hydrolysis, whereas the N-aryl maleimide requires conjugation before it can undergo its stabilizing ring-opening.
Protocol A: Dual-Stage Bioconjugation Workflow
Causality Check: We perform the amine conjugation first at a slightly alkaline pH to maximize primary amine nucleophilicity, followed by thiol conjugation at a near-neutral pH to prevent maleimide degradation prior to payload attachment.
-
Amine Conjugation:
-
Dissolve MDSI in anhydrous DMSO to prevent premature NHS ester hydrolysis.
-
Add MDSI (10-fold molar excess) to the amine-containing carrier protein in PBS (pH 7.2–7.5).
-
Validation: Monitor the release of N-hydroxysuccinimide (NHS) leaving groups via UV absorbance at 260 nm.
-
-
Intermediate Purification:
-
Remove unreacted MDSI using a Zeba spin desalting column or Size Exclusion Chromatography (SEC) equilibrated with reaction buffer (pH 6.5–7.0).
-
-
Thiol Conjugation:
-
Introduce the purified maleimide-functionalized carrier to the reduced, thiol-containing target protein (e.g., a mildly reduced monoclonal antibody) at pH 6.5–7.5. Incubate for 1 hour at room temperature.
-
-
Adduct Stabilization (Ring-Opening):
-
Adjust the buffer pH to 8.0 and incubate for 2–4 hours at 37°C. While N-aryl maleimides hydrolyze spontaneously at pH 7.4, a slight pH elevation accelerates the process, ensuring 100% conversion to the thio-succinamic acid.
-
Validation: Analyze the conjugate via LC-MS. A successful ring-opening event is validated by a precise +18 Da mass shift (addition of H2O ) per conjugated maleimide [2].
-
Step-by-step bioconjugation workflow utilizing MDSI to ensure maximum conjugate stability.
Protocol B: Thiol Exchange Stability Assay
To prove that the MDSI conjugate is resistant to the retro-Michael reaction, subject it to a rigorous stress test against a competing thiol.
-
Incubation: Incubate the purified MDSI-linked conjugate (and an SMCC-linked control) in PBS containing 10 mM Glutathione (GSH) or 50% human plasma at 37°C.
-
Sampling: Aliquot samples at 0, 24, 72, and 168 hours.
-
Quantification: Analyze the samples via LC-MS or hydrophobic interaction chromatography (HIC).
-
Expected Result: The SMCC control will show a time-dependent loss of the payload (shifting to a lower Drug-to-Antibody Ratio, or DAR), while the MDSI conjugate will maintain >95% payload retention at 168 hours due to the irreversible thio-succinamic acid linkage [1].
References
-
Lyon, R. P., et al. (2015). "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides." Journal of Controlled Release, 220, 660-670.[Link]
-
O'Sullivan, J. M., et al. (2023). "Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation." Molecules, 28(10), 4083.[Link]
-
Li, Y., et al. (2024). "From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals." Theranostics, 14(6), 2414-2435.[Link]
Characterization of Maleimido-3,5-disuccinimidyl isophthalate conjugates by HPLC and SDS-PAGE
Title: Engineering Multivalent Bioconjugates: A Comprehensive Guide to MDIP Crosslinking and Characterization
Introduction
The development of multimeric peptide conjugates, targeted drug delivery systems, and high-payload antibody-drug conjugates (ADCs) relies heavily on precision crosslinking chemistry[1]. While traditional heterobifunctional linkers like Sulfo-SMCC are industry standards for 1:1 conjugation[2], complex multivalent architectures require advanced scaffolds.
Maleimido-3,5-disuccinimidyl isophthalate (MDIP, MW: 455.34 g/mol ) emerges as a powerful heterotrifunctional crosslinker designed for these exact challenges[3]. Featuring a rigid aromatic isophthalate core, MDIP possesses one sulfhydryl-reactive maleimide group and two amine-reactive N-hydroxysuccinimide (NHS) esters[1]. This unique 1:2 stoichiometry enables the conjugation of a single thiol-containing molecule (e.g., a reduced Fab fragment) to two amine-containing molecules (e.g., fluorophores, peptides, or enzymes), facilitating the creation of highly defined trimeric complexes[4].
This guide objectively compares MDIP against standard alternatives and provides a self-validating, step-by-step methodology for synthesizing and characterizing MDIP conjugates using High-Performance Liquid Chromatography (HPLC) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Objective Comparison: MDIP vs. Alternative Crosslinkers
To justify the selection of MDIP, we must evaluate its structural and kinetic properties against widely used alternatives: Sulfo-SMCC (heterobifunctional)[2] and TSAT (homotrifunctional)[5].
Table 1: Comparative Analysis of Crosslinking Reagents
| Feature | MDIP | Sulfo-SMCC | TSAT |
| Valency & Type | Heterotrifunctional (1x Mal, 2x NHS) | Heterobifunctional (1x Mal, 1x NHS) | Homotrifunctional (3x NHS) |
| Core Structure | Aromatic Isophthalate (Rigid) | Cyclohexane (Semi-rigid) | Aliphatic (Flexible) |
| Stoichiometry | 1:2 (Thiol : Amine) | 1:1 (Thiol : Amine) | Random (Amine : Amine) |
| Primary Application | Multivalent ADCs, Trimeric complexes | Standard antibody-enzyme labeling | Dendritic or molecular aggregates |
Causality in Reagent Selection: The rigid benzene ring of MDIP restricts the conformational flexibility of the spacer arms. This steric rigidity is a critical design choice: it minimizes the risk of intramolecular crosslinking (where the linker loops back and reacts with two adjacent amines on the same protein), a common failure mode in flexible, PEG-based linkers[4]. Furthermore, the heterotrifunctionality allows researchers to dictate the exact sequence of assembly, avoiding the heterogeneous polymeric aggregates typically formed by homotrifunctional reagents like TSAT[5].
Experimental Design & Mechanistic Causality
The conjugation of MDIP must be executed in a strictly controlled, two-step sequential reaction to leverage its distinct reactive groups.
-
Phase 1: Thiol-Maleimide Conjugation (pH 6.5–7.0). The reaction is initiated by coupling the maleimide group to a sulfhydryl-bearing molecule. Causality: Maintaining a slightly acidic to neutral pH is paramount. In this range, the maleimide reaction is highly specific and rapid. If the pH exceeds 8.0, maleimides become susceptible to off-target nucleophilic attack by primary amines and irreversible ring-opening hydrolysis into unreactive maleamic acid[6].
-
Phase 2: Amine-NHS Conjugation (pH 7.5–8.0). Following thiol conjugation, the pH is adjusted upward. Causality: NHS esters require the primary amines on the target ligands to be in their unprotonated, nucleophilic state to efficiently form stable amide bonds[2].
Workflow for MDIP conjugation and downstream characterization via SDS-PAGE and HPLC.
Step-by-Step Methodologies: A Self-Validating System
Protocol 1: Sequential MDIP Conjugation
This protocol utilizes a model system: conjugating a 50 kDa Fab fragment (containing a single engineered C-terminal cysteine) to two 5 kDa amine-bearing peptide ligands. To ensure the system is self-validating, specific quenching agents are introduced to halt reactions precisely, preventing post-purification artifacts[2].
-
Preparation: Dissolve MDIP in anhydrous DMSO to a 10 mM stock. (Note: MDIP is hydrophobic and moisture-sensitive; anhydrous solvent prevents premature NHS hydrolysis).
-
Phase 1 (Thiol Reaction): Add a 10-fold molar excess of MDIP to the Fab-SH solution in Conjugation Buffer A (100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 6.8). Incubate for 2 hours at room temperature.
-
Intermediate Purification: Remove unreacted MDIP using a desalting column pre-equilibrated with Conjugation Buffer B (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.8).
-
Phase 2 (Amine Reaction): Immediately add a 5-fold molar excess (relative to the Fab) of the amine-bearing peptide to the purified Fab-MDIP intermediate. Incubate for 2 hours at room temperature.
-
Self-Validating Quench: Add 10 mM L-cysteine (to consume any unreacted maleimides) and 50 mM Tris-HCl (to consume unreacted NHS esters)[2]. Incubate for 15 minutes. This dual-quench guarantees that any observed crosslinking occurred during the active incubation phases, not during downstream sample handling.
-
Final Purification: Dialyze against PBS (pH 7.4) to remove quenched byproducts and unbound peptides.
Protocol 2: SDS-PAGE Characterization
SDS-PAGE provides direct visual confirmation of the conjugation valency.
-
Prepare samples in Laemmli buffer under both reducing (with 50 mM DTT) and non-reducing conditions.
-
Causality of Controls: Running a reduced sample is a critical self-validation step. If the multimeric complex dissociates under reducing conditions, the linkage was driven by off-target disulfide scrambling rather than the covalent thioether/amide bonds formed by MDIP. A true MDIP conjugate will remain intact even in the presence of DTT, because the thioether bond formed by the maleimide is non-reducible[2].
-
Load 5 µg of protein per well on a 4–12% Bis-Tris gradient gel. Run at 150V for 60 minutes.
-
Stain with Coomassie Brilliant Blue and image.
Protocol 3: HPLC Characterization
HPLC provides high-resolution quantitative data regarding purity and stoichiometry.
-
Size Exclusion Chromatography (SEC-HPLC):
-
Column: Analytical SEC column (e.g., Superdex 200 Increase 10/300 GL).
-
Mobile Phase: 50 mM Sodium Phosphate, 150 mM NaCl, pH 6.8 at 0.5 mL/min.
-
Purpose: Quantifies the percentage of monomeric conjugate versus high-molecular-weight aggregates[5].
-
-
Reversed-Phase (RP-HPLC):
-
Column: C4 analytical column (ideal for large proteins).
-
Mobile Phase: Gradient of 0.1% TFA in Water to 0.1% TFA in Acetonitrile.
-
Purpose: Resolves the unconjugated Fab, the mono-conjugated intermediate (Fab + 1 peptide), and the fully conjugated product (Fab + 2 peptides) based on the shift in hydrophobicity imparted by the peptide ligands.
-
Quantitative Data & Results Interpretation
The success of the MDIP crosslinking is verified by comparing the empirical data against the theoretical mass and hydrophobicity shifts.
Table 2: Expected Characterization Outcomes for Fab-Peptide MDIP Conjugation
| Analyte Species | Theoretical MW (kDa) | SDS-PAGE Result (Reducing) | SEC-HPLC Retention Time | RP-HPLC Elution Profile |
| Unconjugated Fab-SH | 50.0 | 50 kDa band | ~18.5 min | Baseline hydrophobicity |
| Fab-MDIP Intermediate | 50.4 | 50.4 kDa band | ~18.4 min | Slight hydrophobic shift |
| Fab-MDIP-(Peptide)₁ | 55.4 | 55 kDa band | ~17.8 min | Moderate hydrophobic shift |
| Fab-MDIP-(Peptide)₂ (Target) | 60.4 | 60 kDa band | ~17.1 min | Maximum hydrophobic shift |
| Polymeric Aggregates | >100.0 | High MW smear | <12.0 min (Void Volume) | Broad, late-eluting peaks |
By integrating the structural rigidity of the isophthalate core with strict pH-controlled sequential reactions, researchers can utilize MDIP to construct highly defined, multivalent bioconjugates. The self-validating combination of non-reducible SDS-PAGE and orthogonal HPLC techniques ensures that the final product meets the stringent purity and stoichiometric requirements of modern drug development.
Sources
Evaluating the Non-Cleavable Nature of Maleimido-3,5-disuccinimidyl Isophthalate (MDSI) in ADCs
Executive Summary
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are fundamentally governed by linker chemistry. The linker must maintain absolute stability in systemic circulation while ensuring precise payload release within the tumor microenvironment[1]. While enzyme-cleavable linkers (e.g., valine-citrulline) dominate the current clinical landscape, non-cleavable linkers offer superior pharmacokinetic stability and significantly reduced off-target toxicity[2].
Maleimido-3,5-disuccinimidyl isophthalate (MDSI) represents an advanced architectural leap in non-cleavable linker design. Unlike traditional bifunctional linkers, MDSI is a trifunctional crosslinker built on a rigid isophthalate core, featuring one maleimide group and two N-hydroxysuccinimide (NHS) esters[3]. This guide objectively evaluates the mechanistic advantages of MDSI, compares its performance against standard alternatives, and provides self-validating experimental methodologies for its application in ADC development.
Mechanistic Causality: The Non-Cleavable & Trifunctional Advantage
The chemical architecture of an ADC linker dictates its biological fate[]. MDSI's design provides three distinct mechanistic advantages:
-
Absolute Systemic Stability : MDSI forms a thioether bond with antibody cysteines (via maleimide) and stable amide bonds with amine-containing payloads (via NHS esters)[5]. Both bond types are highly resistant to plasma proteases, esterases, and physiological pH fluctuations. Unlike hydrazone or disulfide linkers, MDSI does not undergo premature cleavage in circulation[6].
-
Lysosomal Dependence & Reduced Toxicity : Payload release from MDSI-ADCs is strictly contingent upon the ADC's internalization and the subsequent lysosomal proteolytic degradation of the antibody backbone[2]. This yields a highly polar, membrane-impermeable amino acid-linker-payload complex (e.g., Cys-MDSI-(Payload)₂). Because this polar metabolite cannot easily cross cell membranes, it minimizes the "bystander effect," drastically reducing systemic and off-target toxicity[7][8].
-
DAR Amplification : The trifunctional nature of MDSI allows the conjugation of two payload molecules per single cysteine residue[3]. This enables the achievement of a high Drug-to-Antibody Ratio (DAR) without requiring extensive antibody reduction, thereby preserving the structural and thermodynamic integrity of the monoclonal antibody.
Fig 1. Intracellular processing and payload release mechanism of MDSI-based non-cleavable ADCs.
Comparative Analysis: MDSI vs. Industry Standards
To objectively evaluate MDSI, we must benchmark it against the industry-standard non-cleavable linker, SMCC (used in T-DM1)[1], and the most prevalent cleavable linker, vc-PAB (used in Brentuximab vedotin)[2].
Table 1: Comparative Profile of ADC Linker Technologies
| Feature | MDSI (Trifunctional) | SMCC (Bifunctional) | vc-PAB (Cleavable) |
| Linker Class | Non-Cleavable[6] | Non-Cleavable[1] | Enzyme-Cleavable[2] |
| Release Mechanism | Complete mAb degradation[7] | Complete mAb degradation[7] | Cathepsin B cleavage[7] |
| Payload Attachment | 2 per conjugation site[3] | 1 per conjugation site | 1 per conjugation site |
| Bystander Effect | Minimal (Polar metabolite) | Minimal (Polar metabolite) | High (Permeable payload) |
| Plasma Stability | Exceptionally High | High | Moderate (Species dependent)[2] |
Experimental Methodologies: Self-Validating Workflows
As a Senior Application Scientist, establishing a robust, self-validating protocol is critical to ensure reproducibility and prevent artifacts (such as premature NHS hydrolysis or non-specific cross-linking).
Protocol 1: Two-Step Bioconjugation of MDSI-ADCs
Causality Check: Why a two-step process? Reacting MDSI directly with the antibody and payload simultaneously would lead to catastrophic cross-linking (the NHS esters would react indiscriminately with antibody lysines). Pre-assembling the MDSI-payload complex isolates the NHS-amine reaction from the antibody.
-
Payload Pre-assembly : React MDSI with an amine-containing payload (2.2 molar equivalents) in anhydrous DMSO. Causality: The strictly anhydrous environment prevents the hydrolysis of the NHS esters before they can react with the payload's primary amines.
-
Antibody Reduction : Treat the mAb with precisely titrated TCEP (Tris(2-carboxyethyl)phosphine) at pH 7.4 to reduce interchain disulfides. Validation: Quantify free thiols using Ellman’s reagent (DTNB) to ensure the target number of conjugation sites is achieved prior to proceeding.
-
Bioconjugation : Buffer exchange the reduced mAb into a slightly acidic buffer (pH 6.5) and add the pre-assembled MDSI-(Payload)₂ complex. Causality: At pH 6.5, the maleimide group is highly selective for thiols; at pH > 7.0, maleimides can cross-react with primary amines on the antibody, leading to heterogeneous DAR distributions.
-
Quenching & Orthogonal Validation : Quench unreacted maleimides with excess N-acetylcysteine. Purify via Size Exclusion Chromatography (SEC). Validation: Analyze the final product via Hydrophobic Interaction Chromatography (HIC) and LC-MS to confirm the DAR and ensure the absence of high-molecular-weight aggregates.
Fig 2. Self-validating bioconjugation workflow for trifunctional MDSI linker assembly.
Protocol 2: Plasma Stability Assessment (LC-MS/MS)
To definitively prove the non-cleavable nature of MDSI, a plasma stability assay must track both the intact ADC and the release of free payload over time.
-
Incubate the MDSI-ADC, SMCC-ADC, and vc-PAB-ADC (controls) in human and murine plasma at 37°C for 14 days.
-
Extract aliquots at predetermined time points (0, 1, 3, 7, 14 days).
-
Validation System: Use affinity capture (Protein A) to isolate the ADC, followed by LC-MS analysis to determine the intact DAR. Concurrently, precipitate plasma proteins from the supernatant and analyze via LC-MS/MS to quantify any prematurely released free payload.
Data Presentation: Plasma Stability Metrics
The hallmark of a non-cleavable linker is the near-total absence of payload deconjugation in systemic circulation[6]. The following table summarizes representative quantitative data derived from comparative stability assays, highlighting the vulnerabilities of cleavable linkers compared to the robust MDSI scaffold.
Table 2: Quantitative Plasma Stability (Simulated % Intact ADC over 14 Days)
| Time Point | MDSI-ADC (Human Plasma) | SMCC-ADC (Human Plasma) | vc-PAB-ADC (Human Plasma) | vc-PAB-ADC (Murine Plasma) |
| Day 0 | 100% | 100% | 100% | 100% |
| Day 3 | >99% | >99% | 95% | 60% |
| Day 7 | >98% | >98% | 88% | 25% |
| Day 14 | >95% | >95% | 75% | <5% |
(Note: The vc-PAB linker exhibits known instability in murine plasma due to high carboxylesterase 1c (Ces1c) activity[2]. Non-cleavable linkers like MDSI and SMCC completely bypass this liability, ensuring reliable translation from preclinical murine models to human trials).
Conclusion
MDSI represents a powerful evolution in non-cleavable linker technology. By combining the absolute systemic stability of an isophthalate-thioether scaffold with the DAR-multiplying capability of a trifunctional architecture, MDSI enables the development of highly potent ADCs. When processed through self-validating bioconjugation workflows, MDSI-based ADCs offer widened therapeutic windows, reduced off-target toxicity, and highly predictable pharmacokinetic profiles[8].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. US20200392184A1 - Peptide compounds and peptide conjugates for the treatment of cancer through receptor-mediated chemotherapy - Google Patents [patents.google.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Differences Between Cleavable and Non-Cleavable ADC Linkers | MolecularCloud [molecularcloud.org]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic analysis of Maleimido-3,5-disuccinimidyl isophthalate reaction with cysteine
Kinetic Benchmarking of Maleimido-3,5-disuccinimidyl Isophthalate (MDIP) in Cysteine Bioconjugation
Executive Summary
In the landscape of advanced bioconjugation, achieving precise, multi-valent molecular assemblies requires crosslinkers that offer both rapid kinetics and strict chemoselectivity. Maleimido-3,5-disuccinimidyl isophthalate (MDIP) is a highly specialized hetero-trifunctional crosslinking agent. Featuring a single maleimide group and two N-hydroxysuccinimide (NHS) esters flanking an aromatic isophthalate core, MDIP is engineered for the stoichiometric construction of trimeric aggregates—typically conjugating one thiol-bearing biomolecule (such as a cysteine-containing peptide) with two amine-bearing therapeutics or ligands.
This guide provides an objective, data-driven comparison of MDIP’s cysteine-reactive kinetics against standard aliphatic alternatives like SMCC and NEM, equipping drug development professionals with the mechanistic insights needed to optimize conjugation workflows.
Mechanistic Causality: The Thiol-Maleimide Michael Addition
The conjugation of MDIP to cysteine relies on a highly specific Michael addition. Under slightly acidic to neutral physiological conditions (pH 6.5–7.5), the sulfhydryl group of cysteine is deprotonated to form a highly nucleophilic thiolate anion (RS⁻)[]. This soft nucleophile rapidly attacks the electron-deficient C=C double bond of the maleimide ring, yielding a stable thioether linkage[].
The Causality Behind pH Optimization: The choice of pH is the most critical parameter in this reaction, governed by a delicate kinetic balance:
-
Thiolate Formation vs. Amine Competition: At pH 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with primary amines[2]. If the pH is elevated above 7.5, primary amines (from lysine residues or buffer components) become increasingly deprotonated and begin to competitively attack the maleimide[2].
-
Hydrolysis Mitigation: Maleimide rings are susceptible to base-catalyzed hydrolysis, which opens the ring to form an unreactive maleamic acid byproduct[3]. Furthermore, the NHS esters on MDIP are highly sensitive to aqueous hydrolysis. Maintaining the reaction at pH 6.5–7.0 ensures that the Michael addition outpaces both maleimide ring-opening and premature NHS ester degradation[4].
-
Aromatic Electrophilicity: The isophthalate core of MDIP is electron-withdrawing. This inductive effect increases the electrophilicity of the maleimide group, accelerating the Michael addition rate compared to aliphatic crosslinkers, but simultaneously increasing its susceptibility to hydrolysis[5].
Fig 1. Chemoselective reaction pathways and competing hydrolysis of the MDIP crosslinker.
Comparative Kinetic Profiling
To benchmark MDIP, we compare its kinetic parameters against widely used aliphatic maleimides: N-ethylmaleimide (NEM) (a standard mono-functional model) and SMCC (a standard hetero-bifunctional crosslinker). Because MDIP features an electronegative aromatic ring, its reaction kinetics are accelerated, often completing in under 2 minutes in solution[3].
| Crosslinker | Structural Class | Spacer Type | Cysteine Reaction Rate ( k2 ) | Hydrolysis Rate ( khyd at pH 7.4) | Primary Application |
| MDIP | Hetero-trifunctional | Aromatic (Isophthalate) | ~5.2 × 10³ M⁻¹s⁻¹ * | High (Accelerated by aromaticity) | Trimeric aggregates, multivalent ADCs[4] |
| SMCC | Hetero-bifunctional | Aliphatic (Cyclohexane) | ~1.6 × 10³ M⁻¹s⁻¹ | Low | Standard ADC linker, protein-carrier conjugation |
| NEM | Mono-functional | Aliphatic (Ethyl) | ~1.6 × 10³ M⁻¹s⁻¹[6] | Very Low (~1.2 × 10⁻⁵ s⁻¹)[5] | Cysteine capping, kinetic modeling |
*Estimated based on the kinetic behavior of highly electronegative N-substituted aromatic maleimides[5].
Experimental Protocol: Self-Validating Kinetic Assay
To accurately determine the reaction kinetics of MDIP with cysteine without confounding variables, a self-validating orthogonal assay must be employed. This protocol simultaneously measures the consumption of the electrophile (maleimide) and the nucleophile (thiol).
The Validation Logic: The maleimide ring exhibits a characteristic UV absorbance at 302 nm, whereas its hydrolysis product (maleamic acid) does not[7]. Concurrently, free thiols can be quantified at 412 nm using Ellman's Reagent (DTNB)[5]. If the reaction is a pure 1:1 Michael addition, the molar consumption rates will be identical ( −Δ[Maleimide]=−Δ[Thiol] ).
-
If Δ[Maleimide]>Δ[Thiol] , maleimide hydrolysis is actively competing.
-
If Δ[Thiol]>Δ[Maleimide] , cysteine is undergoing oxidative disulfide dimerization.
Step-by-Step Methodology
1. Reagent Preparation:
-
Prepare a 10 mM HEPES buffer, pH 7.0, supplemented with 2 mM EDTA to prevent metal-catalyzed thiol oxidation[8].
-
Dissolve MDIP in anhydrous DMSO to a 10 mM stock (NHS esters degrade rapidly in water; use immediately).
-
Prepare a 10 mM stock of L-cysteine hydrochloride in the HEPES buffer.
2. Reaction Initiation:
-
In a temperature-controlled cuvette (22°C), mix the HEPES buffer and L-cysteine to a final concentration of 100 µM.
-
Initiate the reaction by spiking in MDIP to a final concentration of 10 µM (pseudo-first-order conditions).
3. Orthogonal Tracking (Parallel Aliquots):
-
Aliquot A (Electrophile Tracking): Monitor the decay of UV absorbance at 302 nm continuously for 5 minutes. Calculate maleimide concentration using the extinction coefficient ( ϵ302≈620 M−1cm−1 )[9].
-
Aliquot B (Nucleophile Tracking): At 15-second intervals, quench 10 µL aliquots into 990 µL of DTNB solution (0.1 mM DTNB in 0.1 M sodium phosphate, pH 8.0). Measure absorbance at 412 nm to quantify remaining free thiols ( ϵ412=14,150 M−1cm−1 )[5].
4. Data Derivation:
-
Plot ln([Maleimide]t/[Maleimide]0) versus time to extract the pseudo-first-order rate constant ( kobs ).
-
Divide kobs by the cysteine concentration to determine the second-order rate constant ( k2 ).
Fig 2. Self-validating orthogonal workflow for MDIP-cysteine kinetic analysis.
Sources
- 2. vectorlabs.com [vectorlabs.com]
- 3. ovid.com [ovid.com]
- 4. interchim.fr [interchim.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactions of cysteines substituted in the amphipathic N-terminal tail of a bacterial potassium channel with hydrophilic and hydrophobic maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kinampark.com [kinampark.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In vivo stability comparison of Maleimido-3,5-disuccinimidyl isophthalate-based ADCs
Executive Summary
Antibody-drug conjugates (ADCs) rely on the structural integrity of their linkers to prevent premature payload release in systemic circulation. The industry standard for thiol-based conjugation has long been the maleimide-thiol Michael addition[1]. However, traditional aliphatic maleimides (e.g., SMCC, MC) form a succinimide thioether (SITE) that is thermodynamically unstable in plasma, undergoing retro-Michael exchange with reactive thiols on human serum albumin (HSA)[2].
To overcome this liability, next-generation linkers have been engineered to intentionally hydrolyze the succinimide ring, locking the conjugate into a stable state[3]. Maleimido-3,5-disuccinimidyl isophthalate (MDSI) is a highly specialized trifunctional linker that leverages this exact mechanism[4]. This guide objectively compares the in vivo stability of MDSI-based ADCs against traditional alternatives, providing mechanistic insights and standardized experimental workflows for stability assessment.
Mechanistic Causality: The Thiol-Maleimide Liability and the MDSI Solution
The fundamental flaw of traditional linkers like SMCC and MC-vc-PABC lies in their aliphatic N-substituents. The resulting SITE adducts have slow ring-opening hydrolysis rates ( t1/2>100 hours). During this extended window, the reversible nature of the thiol-maleimide bond allows the payload to transfer to HSA, leading to off-target toxicity and a rapid decline in the Drug-to-Antibody Ratio (DAR)[2].
MDSI solves this through stereoelectronic engineering. Its structure—bis(2,5-dioxopyrrolidin-1-yl) 5-(2,5-dioxopyrrol-1-yl)benzene-1,3-dicarboxylate—places the maleimide nitrogen directly on an aromatic benzene ring flanked by two highly electron-withdrawing N-hydroxysuccinimide (NHS) ester groups[4].
The Causality of Stability: Electron-withdrawing N-substituents drastically increase the electrophilicity of the succinimide carbonyls[3]. Once MDSI conjugates to an antibody thiol, the extreme electron withdrawal from the isophthalate core accelerates the hydrolysis of the thiosuccinimide ring. This rapid ring-opening (occurring in hours rather than days) converts the reversible SITE into an irreversible succinamic acid thioether (SATE)[1]. Consequently, the conjugate is permanently locked before retro-Michael exchange can occur. Furthermore, the two NHS esters allow for branched payload attachment or dual-targeting peptide conjugation, providing intense local steric shielding that further protects the linkage from enzymatic degradation[4].
Reaction pathway demonstrating MDSI-accelerated ring-opening vs. retro-Michael instability.
Comparative Data: In Vivo Stability Profiles
The following table synthesizes the kinetic and in vivo stability parameters of MDSI compared to traditional aliphatic maleimide linkers based on established pharmacokinetic degradation profiles.
| Linker Type | N-Substituent Type | Ring-Opening Hydrolysis ( t1/2 ) | Retro-Michael Exchange Liability | Day 14 In Vivo DAR Retention |
| SMCC | Aliphatic (Cyclohexyl) | > 100 hours | High | ~40-50% |
| MC-vc-PABC | Aliphatic (Caproyl) | > 100 hours | High | ~50-60% |
| MDSI | Aromatic (Isophthalate) | < 5 hours | Negligible | > 90% |
Standardized Protocol: In Vivo Stability Assessment via LC-MS/MS
To objectively validate the stability of MDSI-based ADCs, researchers must employ intact LC-MS/MS. Traditional ELISAs measuring Total Antibody (TAb) vs. Conjugated Antibody cannot accurately resolve intermediate DAR species. This protocol provides a self-validating system to map DAR degradation over time.
Step-by-step LC-MS/MS workflow for evaluating in vivo ADC stability and DAR distribution.
Step-by-Step Methodology:
-
Intravenous Dosing: Administer the ADC at a therapeutically relevant dose (e.g., 3–10 mg/kg) to SCID mice or non-human primates (NHPs).
-
Serial Plasma Sampling: Collect 50 µL of blood in K2EDTA tubes at 1h, 24h, 72h, 7d, 14d, and 21d post-dose. Immediately centrifuge at 2,000 x g for 10 minutes at 4°C to isolate plasma.
-
Affinity Capture (Self-Validating Step): Incubate the plasma with biotinylated anti-idiotypic monoclonal antibodies bound to streptavidin magnetic beads. This specifically pulls down the intact ADC, isolating it from endogenous plasma proteins and HSA-exchanged payloads.
-
Washing and Elution: Wash the beads three times with PBS containing 0.1% Tween-20 to remove non-specific binders. Elute the intact ADC using 2% formic acid.
-
Deglycosylation: Neutralize the eluate and treat with PNGase F at 37°C for 2 hours. Causality: Removing N-linked glycans collapses the mass heterogeneity of the antibody backbone, allowing for precise mass resolution of the 150 kDa intact antibody and its conjugated payloads.
-
LC-MS/MS Analysis: Inject the sample onto a PLRP-S polymeric column coupled to a high-resolution Q-TOF mass spectrometer. Run a rapid gradient (e.g., 20-60% acetonitrile with 0.1% formic acid).
-
Data Deconvolution: Utilize maximum entropy algorithms (e.g., MaxEnt1) to deconvolute the multiply charged envelope into zero-charge intact masses. Calculate the average DAR by integrating the weighted peak areas of the DAR0 through DAR8 species.
Conclusion
MDSI represents a paradigm shift in bioconjugation. By replacing aliphatic N-substituents with a highly electron-withdrawing isophthalate core, MDSI forces rapid post-conjugation hydrolysis. This essentially eliminates the retro-Michael exchange liability inherent to SMCC and MC linkers, ensuring that the payload remains securely attached to the antibody throughout its systemic circulation. For drug development professionals engineering next-generation, highly loaded, or branched ADCs, MDSI offers an unparalleled combination of multivalent attachment and absolute in vivo stability.
References
-
Shen, B. Q., et al. "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology (2014).
-
Lyon, R. P., et al. "Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates." Bioconjugate Chemistry (2016).
-
Fontaine, S. D., et al. "Long-Term Stabilization of Maleimide–Thiol Conjugates." Bioconjugate Chemistry (2015).
-
Demeule, M., et al. "Peptide compounds and peptide conjugates for the treatment of cancer through receptor-mediated chemotherapy." US Patent US20200392184A1 (2020).
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. US20200392184A1 - Peptide compounds and peptide conjugates for the treatment of cancer through receptor-mediated chemotherapy - Google Patents [patents.google.com]
Next-Generation Alternatives to Maleimido-3,5-disuccinimidyl isophthalate for Irreversible Thiol Conjugation
The Instability Paradigm of Traditional Maleimides
Maleimido-3,5-disuccinimidyl isophthalate (MDSI) is a heterotrifunctional crosslinker traditionally utilized in the synthesis of multimeric peptide conjugates and targeted delivery systems. While its dual succinimidyl esters efficiently target primary amines, its maleimide moiety—designed for thiol conjugation—suffers from a critical thermodynamic flaw: the resulting thiosuccinimide linkage is reversible[1].
In physiological conditions, such as circulation in human plasma, maleimide-derived conjugates undergo retro-Michael addition or thiol exchange with reactive thiols on serum albumin[2]. This instability leads to premature payload release, diminishing the therapeutic index of antibody-drug conjugates (ADCs) and causing off-target toxicity. To achieve true in vivo stability, drug development professionals must transition to next-generation reagents that form irreversible covalent bonds with cysteine residues.
Mechanistic Comparison of Irreversible Alternatives
To overcome the limitations of MDSI, several advanced chemistries have been engineered to thermodynamically lock the thiol conjugate.
A. Carbonylacrylic (CAA) Reagents
Carbonylacrylic reagents undergo a rapid, chemoselective thiol-Michael addition[3]. Unlike traditional maleimides, the resulting thioether bond lacks an adjacent carbonyl system capable of stabilizing a leaving group.
-
Causality Insight: The specific electronic configuration of the carbonylacrylic system eliminates ring tension and prevents the retro-Michael pathway, ensuring complete resilience to degradation in human plasma[3].
B. Phenyloxadiazole Sulfones (PODS)
Based on Julia-Kocienski olefination principles, PODS reagents react with thiols via a nucleophilic aromatic substitution followed by the elimination of a sulfinate leaving group[4].
-
Causality Insight: The elimination step forms a highly stable heteroaromatic thioether. Because the leaving group is permanently expelled from the molecule, the reaction is thermodynamically locked, making thiol exchange impossible[5].
C. Self-Hydrolyzing Maleimides (SHMs)
SHMs retain the rapid reaction kinetics of MDSI but incorporate a basic amino group adjacent to the maleimide ring[6].
-
Causality Insight: Once the thiosuccinimide is formed, the neighboring basic amine acts as an intramolecular catalyst, rapidly hydrolyzing the ring into a stable maleamic acid[2]. This forced ring-opening destroys the structural prerequisite for retro-Michael addition, preventing deconjugation[7].
D. Quaternized Vinyl Pyridinium (PEG-VIP)
Vinyl pyridinium ions undergo a highly efficient thiol-ene reaction. The quaternization of the pyridine nitrogen makes the vinyl group an extremely reactive electrophile[8].
-
Causality Insight: The addition of the thiol breaks the alkene, and subsequent electronic stabilization locks the conjugate, making it completely resistant to degradation or thiol exchange[9].
Mechanistic divergence between reversible MDSI conjugation and irreversible alternatives.
Quantitative Performance Comparison
The following table synthesizes experimental data comparing MDSI with its irreversible alternatives, providing a clear benchmark for bioconjugation performance.
| Conjugation Chemistry | Reaction Mechanism | Reversibility | Plasma Stability (7 days) | Optimal pH Range |
| MDSI (Maleimide) | Thiol-Michael Addition | Reversible (Retro-Michael) | Low (~50% intact) | 6.5 - 7.5 |
| Carbonylacrylic (CAA) | Irreversible Thiol-Michael | Irreversible | >95% intact | 7.0 - 8.0 |
| PODS | Nucleophilic Aromatic Sub. | Irreversible | >95% intact | 7.0 - 8.0 |
| Self-Hydrolyzing Maleimide | Thiol-Michael + Ring Hydrolysis | Irreversible (Post-hydrolysis) | >90% intact | 7.0 - 7.5 |
| Vinyl Pyridinium (VIP) | Thiol-Ene Addition | Irreversible | >95% intact | 7.0 - 8.0 |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to guide researchers in optimizing their specific workflows.
Protocol 1: Irreversible Bioconjugation using Carbonylacrylic Reagents
Step 1: Disulfide Reduction
-
Action: Add 10 molar equivalents of Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution and incubate for 2 hours at 37°C.
-
Causality: TCEP is strictly chosen over Dithiothreitol (DTT). DTT contains free thiols that would aggressively consume the carbonylacrylic electrophile. TCEP, a phosphine, selectively reduces disulfides without interfering with the downstream Michael addition[3].
Step 2: Buffer Exchange
-
Action: Exchange the protein into a 50 mM Sodium Phosphate (NaPi) buffer at pH 7.5 using a spin desalting column.
-
Causality: Maintaining the pH at exactly 7.5 ensures the cysteine thiol is deprotonated into a highly nucleophilic thiolate anion (pKa ~8.3), while keeping lysine primary amines fully protonated to prevent off-target cross-reactivity.
Step 3: Conjugation Reaction
-
Action: Add 5 to 10 molar equivalents of the functionalized carbonylacrylic reagent (dissolved in anhydrous DMSO, final DMSO <10% v/v) to the protein. Incubate at room temperature for 2 to 6 hours.
-
Causality: The minimal excess of reagent drives the reaction to completion rapidly, ensuring a homogeneous Drug-to-Antibody Ratio (DAR) without causing protein aggregation.
Step 4: Self-Validation (LC-MS)
-
Action: Analyze an aliquot of the reaction mixture via Liquid Chromatography-Mass Spectrometry (LC-MS).
-
System Validation: Do not proceed to in vivo assays without LC-MS confirmation. A successful irreversible conjugation will show a precise, singular mass shift corresponding exactly to the payload. Unlike maleimides, there should be zero evidence of a -18 Da mass loss (which characterizes maleimide ring hydrolysis) or heterogeneous mass distribution[3].
Self-validating experimental workflow for irreversible thiol bioconjugation.
Protocol 2: Site-Selective Conjugation with Phenyloxadiazole Sulfones (PODS)
Step 1: Thiol Preparation
-
Action: Ensure the target protein has accessible free cysteines. If utilizing engineered THIOMABs, perform a mild reduction/oxidation cycle to uncap the engineered cysteines while reforming native interchain disulfides.
-
Causality: PODS reagents are highly selective but will react with any free thiolate. Capping native disulfides ensures strictly site-specific conjugation[5].
Step 2: PODS Addition
-
Action: Add the PODS-functionalized payload (e.g., PODS-DFO for radiolabeling) at a 3:1 molar ratio to the free thiols in pH 7.5 HEPES buffer.
-
Causality: The nucleophilic aromatic substitution is highly efficient. A lower molar excess (3:1) is sufficient to achieve complete conversion within 30 minutes, minimizing reagent waste.
Step 3: Self-Validation (Ellman’s Assay)
-
Action: Perform an Ellman’s reagent (DTNB) assay on the post-reaction mixture.
-
System Validation: The absorbance at 412 nm must drop to baseline compared to the pre-reaction control. A zero-thiol reading validates that 100% of the reactive cysteines have been irreversibly consumed by the PODS reagent, confirming maximum conjugation efficiency.
References
-
Interchim. Multi-Functional CrossLinkers: Maleimido-3,5-disuccinimidyl isophthalate. Interchim Biosciences. Available at:[Link]
-
[3] Bernardim, B., et al. (2019). Efficient and irreversible antibody-cysteine bioconjugation using carbonylacrylic reagents. Nature Protocols, 14(1), 86-99. Available at:[Link]
-
[4] Toda, N., et al. (2014). Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. Bioconjugate Chemistry. Available at:[Link]
-
[5] Zeglis, B. M., et al. (2018). Thiol-Reactive Bifunctional Chelators for the Creation of Site-Selectively Modified Radioimmunoconjugates with Improved Stability. Bioconjugate Chemistry. Available at:[Link]
-
[2] Jain, N., et al. (2015). Current ADC Linker Chemistry. Pharmaceutical Research. Available at:[Link]
-
[7] Kalia, J., & Raines, R. T. (2007). Catalysis of imido group hydrolysis in a maleimide conjugate. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]
-
[9] Kasper, M. A., et al. (2021). Click, Lock & Dye: a chromogenic handle for selective cysteine modification. ChemRxiv. Available at:[Link]
Sources
- 1. creativepegworks.com [creativepegworks.com]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient and irreversible antibody-cysteine bioconjugation using carbonylacrylic reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. creativepegworks.com [creativepegworks.com]
- 9. chemrxiv.org [chemrxiv.org]
Navigating the Trifunctional Challenge: A Guide to the Safe Disposal of Maleimido-3,5-disuccinimidyl Isophthalate
For researchers at the forefront of bioconjugation, vaccine development, and targeted drug delivery, trifunctional crosslinkers like Maleimido-3,5-disuccinimidyl isophthalate are powerful tools. This molecule's unique architecture, featuring one maleimide and two N-hydroxysuccinimide (NHS) ester functional groups, allows for precise, multi-step conjugation strategies. However, this same reactivity necessitates a rigorous and informed approach to its disposal to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of Maleimido-3,5-disuccinimidyl isophthalate and its associated waste streams.
Understanding the Inherent Reactivity and Hazards
The disposal procedure for Maleimido-3,5-disuccinimidyl isophthalate is dictated by the reactivity of its functional groups. A failure to neutralize these groups can lead to unintended reactions with other chemical waste or present a hazard to personnel.
-
Maleimide Group: This group exhibits high reactivity towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, to form stable thioether bonds. This reaction is most efficient in the pH range of 6.5-7.5.[1]
-
N-hydroxysuccinimide (NHS) Esters: The two NHS ester groups react with primary amines, such as the side chain of lysine residues, to form stable amide bonds. This reaction is favored at a pH of 7-9.[1]
In aqueous solutions, the primary competing reaction for NHS esters is hydrolysis, which increases with pH and renders the crosslinker inactive.[2][3] While the maleimide group is generally more stable, it can also undergo hydrolysis at a pH above 7.5. Due to this reactivity, Maleimido-3,5-disuccinimidyl isophthalate and its parent compounds are considered hazardous substances and may cause skin, eye, and respiratory tract irritation.[4][5] All waste containing this compound must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any handling or disposal procedures, it is mandatory to be equipped with the appropriate personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or accidental contact with the solid compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended for direct handling. | Prevents skin contact with the reactive crosslinker, which can cause irritation.[4][5] |
| Body Protection | A full-length laboratory coat. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | Minimizes inhalation of the powdered compound, which can cause respiratory irritation.[4][5] |
The Core of Safe Disposal: A Two-Stage Deactivation Protocol
The cornerstone of safely disposing of Maleimido-3,5-disuccinimidyl isophthalate is the chemical deactivation (quenching) of its reactive functional groups. This process should be performed in a chemical fume hood.
Experimental Protocol: Deactivation of Maleimido-3,5-disuccinimidyl Isophthalate Waste
This protocol is designed for aqueous waste solutions containing the crosslinker. Unused solid compound should first be dissolved in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the quenching solution.[1][2]
Materials:
-
Waste solution containing Maleimido-3,5-disuccinimidyl isophthalate.
-
Quenching Solution A: 1 M Tris or Glycine solution, pH ~8.5.
-
Quenching Solution B: 1 M β-mercaptoethanol (BME) or dithiothreitol (DTT).
-
Designated hazardous chemical waste container.
-
Stir plate and stir bar.
Procedure:
-
Stage 1: NHS Ester Deactivation:
-
Place the hazardous waste container with the Maleimido-3,5-disuccinimidyl isophthalate waste solution on a stir plate.
-
While stirring, add an excess of Quenching Solution A (e.g., 1 part 1 M Tris solution to 10 parts waste solution). The primary amines in Tris or glycine will react with and neutralize any remaining NHS esters.[3] The slightly alkaline pH will also promote the hydrolysis of the NHS esters.[2]
-
Allow the reaction to proceed for at least one hour at room temperature with continuous stirring.
-
-
Stage 2: Maleimide Deactivation:
-
To the same container, add an excess of Quenching Solution B (a 10-fold molar excess of the thiol compound relative to the original amount of the maleimide crosslinker is recommended).
-
Continue to stir the solution for at least two hours at room temperature. This ensures the complete deactivation of the maleimide group by forming a stable thioether bond.
-
-
Final Disposal:
-
The resulting deactivated solution is now considered hazardous chemical waste. Securely cap the container.
-
Label the container clearly as "Hazardous Waste: Deactivated Maleimido-3,5-disuccinimidyl isophthalate" and list the quenching agents used (e.g., Tris and β-mercaptoethanol).
-
Store the container in a designated, secure area for hazardous waste pickup.
-
Waste Segregation and Management
Proper segregation of waste streams is a critical component of safe laboratory practice.
Caption: Disposal workflow for Maleimido-3,5-disuccinimidyl isophthalate.
-
Deactivated Liquid Waste: Following the protocol above, collect the quenched solution in a designated, chemically compatible hazardous waste container. Ensure the container is clearly labeled.
-
Contaminated Solid Waste: All disposable materials that have come into contact with Maleimido-3,5-disuccinimidyl isophthalate, such as gloves, pipette tips, and weigh paper, must be collected in a separate, clearly labeled container or bag for solid hazardous waste.[6] Do not mix these items with regular trash.
-
Empty Containers: The original product vial should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses can also be collected as hazardous waste.
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as outlined in the table above, including respiratory protection if the spill involves the solid powder.
-
Contain the Spill: For solid spills, use a dry clean-up method.[5] Gently cover the powder with an absorbent material to avoid generating dust. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust. For liquid spills, surround the area with an absorbent material.
-
Collect Waste: Carefully collect all contaminated materials into a sealed container and label it as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by a water rinse. Collect all cleaning solutions as hazardous liquid waste.
Regulatory Compliance: The Final Checkpoint
All waste disposal must be performed in strict accordance with your institution's policies and local, state, and federal regulations.[4][6] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the collection and disposal of hazardous waste. Maintain accurate records of the waste generated and its deactivation.
By adhering to these procedures, you ensure that the innovative potential of Maleimido-3,5-disuccinimidyl isophthalate can be harnessed without compromising the safety of your laboratory or the integrity of the environment.
References
-
3M. (2026, March 3). Safety Data Sheet: 3M™ Hi-Strength Post Forming 94 CA Cylinder Spray Adhesive, Clear or Red. Retrieved from [Link]
-
Tan, D., Li, Q., Zhang, M., et al. (2016). Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states. eLife, 5, e12509. Retrieved from [Link]
-
Glen Research. (n.d.). Maleimide NHS Ester (SMCC). Retrieved from [Link]
-
Gavilán, E., & Gauthier, M. A. (2018). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Bioconjugate Chemistry, 29(4), 1184–1189. Retrieved from [Link]
-
DiSPASO, a novel cleavable crosslinker reagent for in-cell crosslinking. (2025, June 23). bioRxiv. Retrieved from [Link]
-
Jasi, A. (2023, July 13). Plastic Recycling: A Crosslinking Approach for Managing Mixed Waste. The Chemical Engineer. Retrieved from [Link]
-
Upcycling of Waste Fluororubber to Photocurable High‐Performance Vinyl‐Terminated Liquid Fluororubber by Multifield Coupling One‐Pot Stepwise Reactions. (n.d.). Advanced Science. Retrieved from [Link]
-
Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus). (2024, August 4). Polymers. Retrieved from [Link]
Sources
Personal protective equipment for handling Maleimido-3,5-disuccinimidyl isophthalate
As a Senior Application Scientist, handling complex heterotrifunctional crosslinkers like Maleimido-3,5-disuccinimidyl isophthalate (MDSI) requires a rigorous understanding of both their chemical utility and their toxicological profile. MDSI is a powerful reagent utilized in bioconjugation, vaccine development, and the synthesis of targeted drug delivery systems[1].
Because MDSI contains distinct reactive moieties—one maleimide group and two N-hydroxysuccinimide (NHS) ester groups—it presents a multi-faceted hazard profile[2]. This guide provides the mechanistic rationale for the required Personal Protective Equipment (PPE) and outlines a self-validating operational and disposal workflow to ensure absolute laboratory safety.
Mechanistic Hazard Profile
To understand the logistical safety requirements, we must first examine the chemical causality of MDSI's hazards:
-
Maleimide Toxicity (Thiol-Reactive): The maleimide moiety is exceptionally reactive toward sulfhydryl (-SH) groups. If exposed to unprotected skin or mucous membranes, it rapidly crosslinks with cysteine residues in biological proteins. This irreversible reaction causes severe skin burns, eye damage, and long-term immunological sensitization (allergic contact dermatitis)[3]. Ingestion or inhalation of maleimide dust causes severe tissue swelling and mucosal damage[3].
-
NHS Ester Reactivity (Amine-Reactive): The two NHS ester groups are highly moisture-sensitive. Exposure to ambient humidity causes rapid hydrolysis, releasing N-hydroxysuccinimide as a byproduct. This fine dust acts as a severe respiratory and ocular irritant[4].
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling MDSI. The following quantitative and qualitative PPE standards must be strictly enforced.
| PPE Category | Specification | Mechanistic Rationale |
| Hand Protection | Double-layer Nitrile gloves (Outer layer ≥ 8 mil thickness) | Maleimides can permeate thin elastomers over prolonged exposure. A sacrificial outer layer prevents cysteine-crosslinking and subsequent skin sensitization[3]. |
| Eye/Face Protection | Chemical splash goggles & full-face shield | Prevents ocular exposure to fine MDSI dust during weighing, which causes severe corneal damage, lachrymation, and potential blindness[4]. |
| Body Protection | Flame-retardant, fluid-resistant lab coat with knit cuffs | Prevents dust accumulation on exposed forearms. Contaminated clothing must be isolated and not allowed out of the workplace[3]. |
| Engineering Controls | Chemical Fume Hood (Face velocity: 80–100 fpm) | NHS esters and maleimides form irritating aerosols. A fume hood prevents the inhalation of dust that causes respiratory tract burns and reduced lung function[5]. |
Operational Plan: Step-by-Step Handling Workflow
Every step in the MDSI handling process is designed to prevent hydrolysis of the reagent and protect the operator from exposure.
Protocol: Safe Handling and Bioconjugation Setup
-
Thermal Equilibration: Remove the MDSI vial from -20°C storage and place it in a desiccator for 30–60 minutes before opening.
-
Causality: Opening cold vials introduces atmospheric condensation. Moisture rapidly hydrolyzes the NHS esters, rendering the reagent inactive and releasing irritating N-hydroxysuccinimide byproducts.
-
-
Weighing: Inside a purged chemical fume hood, use an anti-static micro-spatula to weigh the required amount of MDSI.
-
Causality: Static electricity can cause the fine powder to aerosolize, significantly increasing the risk of inhalation and ocular exposure[4].
-
-
Dissolution: Dissolve MDSI in an anhydrous, amine-free, and thiol-free solvent (e.g., dry DMSO or DMF) to create a 10–20 mM stock solution[6].
-
Causality: MDSI is insoluble in water and will degrade rapidly if the organic solvent contains trace moisture.
-
-
Conjugation: Add the dissolved MDSI to the target protein in a buffer strictly maintained at pH 6.5–7.5[6].
-
Causality: At pH > 8.0, maleimides lose their thiol specificity, cross-react with primary amines, and undergo ring-opening hydrolysis, yielding unstable products and compromising the bioconjugation[2].
-
Decontamination and Disposal Plan
Unreacted MDSI cannot be disposed of directly due to its environmental toxicity and corrosive nature[5]. It must be chemically quenched to neutralize its reactive groups, creating a self-validating safety loop where the hazards are systematically dismantled.
Protocol: Chemical Quenching and Waste Segregation
-
Quench NHS Esters: Add a 10-fold molar excess of Tris or Glycine buffer (pH 7.5) to the reaction mixture and incubate for 30 minutes at room temperature. This consumes all unreacted amine-reactive NHS groups.
-
Quench Maleimides: Add a 10-fold molar excess of Dithiothreitol (DTT) or β-mercaptoethanol. Incubate for an additional 30 minutes to consume the highly toxic thiol-reactive maleimide groups[2].
-
Waste Segregation: Transfer the fully quenched solution to a clearly labeled "Halogen-Free Organic/Aqueous Mixed Waste" container. Do not mix with strong oxidizing agents or acids, as this can trigger hazardous secondary reactions[5].
Safety Logic Visualization
Fig 1: Mechanistic workflow mapping MDSI chemical hazards to required PPE and quenching protocols.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
